BCX-1898
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H32N4O3 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(1R,3R,4R)-3-[(1S)-1-acetamido-2-propylpentyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H32N4O3/c1-4-6-11(7-5-2)15(20-10(3)22)13-8-12(16(23)24)9-14(13)21-17(18)19/h11-15H,4-9H2,1-3H3,(H,20,22)(H,23,24)(H4,18,19,21)/t12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
VUROMZOEXLKRSQ-BARDWOONSA-N |
Isomerische SMILES |
CCCC(CCC)[C@@H]([C@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCC(CCC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BCX-1898: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BCX-1898 is a potent and selective, orally active inhibitor of the influenza virus neuraminidase (NA), an essential enzyme for the replication and propagation of both influenza A and B viruses. As a cyclopentane derivative, this compound represents a distinct chemical scaffold compared to other approved neuraminidase inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental methodologies used to characterize it, and its interaction with the viral neuraminidase enzyme.
Core Mechanism of Action: Neuraminidase Inhibition
The primary mechanism of action of this compound is the inhibition of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of the influenza virus and plays a critical role in the viral life cycle. Its main function is to cleave sialic acid residues from the surface of infected cells and from newly formed viral particles. This enzymatic activity is crucial for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread to uninfected cells.
By binding to the active site of the neuraminidase enzyme, this compound competitively inhibits its sialidase activity. This blockage prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles at the cell surface and inhibiting their release. Consequently, the spread of the infection is halted.
Signaling Pathway of Neuraminidase Inhibition by this compound
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of this compound.
BCX-1898 (Peramivir): A Technical Guide to its Biological Activity and Neuraminidase Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCX-1898, also known as RWJ-270201 and commercially as Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase, a key enzyme in the viral replication cycle. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including avian and recently emerged strains. This document provides a comprehensive overview of the preclinical data for this compound, detailing its biological activity, mechanism of action, and the experimental methodologies used in its evaluation.
Core Target and Mechanism of Action
This compound is a transition-state analogue that specifically targets the neuraminidase (NA) enzyme of the influenza virus.[1] NA is a glycoprotein on the surface of the virus that is essential for the release of progeny virions from infected host cells. By cleaving terminal sialic acid residues from host cell receptors, NA prevents the aggregation of newly formed virus particles at the cell surface and facilitates their spread to uninfected cells.
This compound binds to the active site of the neuraminidase enzyme, effectively blocking its sialidase activity. This inhibition leads to the aggregation of newly synthesized virions at the surface of the host cell, preventing their release and thereby halting the spread of the infection.
Influenza Virus Replication Cycle and the Role of Neuraminidase
The following diagram illustrates the influenza virus replication cycle and highlights the critical step inhibited by this compound.
Caption: Influenza Virus Replication Cycle and Inhibition by this compound.
Quantitative Biological Activity
The antiviral potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Neuraminidase Inhibition (IC50)
| Influenza Strain | Neuraminidase Subtype | This compound (RWJ-270201) IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) |
| A/Victoria/3/75 | H3N2 | 0.09 | - | - |
| A/Beijing/353/89 | H3N2 | 0.13 | - | - |
| A/Nanchang/933/95 | H3N2 | 0.34 | 0.45 | 0.95 |
| A/Sydney/5/97 | H3N2 | 0.26 | - | - |
| A/Panama/2007/99 | H3N2 | 0.31 | - | - |
| A/PR/8/34 | H1N1 | 0.16 | - | - |
| A/Singapore/6/86 | H1N1 | 0.28 | - | - |
| A/Beijing/262/95 | H1N1 | 0.34 | - | - |
| A/Bayern/7/95 | H1N1 | 0.38 | - | - |
| B/Harbin/7/94 | - | 0.99 | - | - |
| B/Panama/45/90 | - | 1.36 | 8.5 | 2.7 |
| B/Yamagata/16/88 | - | 1.4 | - | - |
| B/Lee/40 | - | 11 | - | - |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vitro Antiviral Activity in MDCK Cells (EC50)
| Influenza Strain | Neuraminidase Subtype | This compound (RWJ-270201) EC50 (µM) |
| Avian Strains (various) | N1-N9 | 0.5 - 11.8 |
Data represents the range of EC50 values observed against a panel of avian influenza viruses.[5] The broad range of EC50 values initially reported as <0.01 to 21 μM for this compound encompasses its activity against a wide variety of influenza A and B strains.[6][7]
Preclinical In Vivo Efficacy
The protective effects of this compound have been demonstrated in a lethal murine model of influenza.
Table 3: In Vivo Efficacy in a Murine Influenza Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Outcome |
| This compound (RWJ-270201) | 1 | Oral | 5 days, starting 4h pre-infection | Protection from lethality and weight loss |
| This compound (RWJ-270201) | 10 | Oral | 5 days, starting 24h post-infection | Significant protection against lethality |
| This compound (RWJ-270201) | 0.01 | Intranasal | 5 days, starting 4h pre-infection | Complete protection against lethality |
| Oseltamivir | 10 | Oral | 5 days, starting 24h post-infection | Significant protection against lethality |
| Zanamivir | 0.01 | Intranasal | 5 days, starting 4h pre-infection | Partial protection |
Data compiled from multiple sources.[2][8][9]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited.
Neuraminidase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase.
Caption: Workflow for a Neuraminidase Inhibition Assay.
Detailed Steps:
-
Compound Dilution: A stock solution of this compound is serially diluted in assay buffer to create a range of concentrations.
-
Virus Preparation: A standardized amount of influenza virus is diluted in assay buffer.
-
Incubation: Equal volumes of the diluted compound and the virus suspension are mixed in a microplate and incubated to allow for inhibitor binding to the neuraminidase.
-
Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.
-
Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing the fluorescent product 4-methylumbelliferone.
-
Reaction Termination: A stop solution (e.g., a basic solution) is added to terminate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Antiviral Activity Assay in MDCK Cells (EC50)
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a cell-based influenza virus replication assay.
Caption: Workflow for an EC50 Antiviral Assay.
Detailed Steps:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Compound Dilution: this compound is serially diluted in a suitable infection medium.
-
Infection: The cell culture medium is removed, and the cells are infected with a predetermined multiplicity of infection (MOI) of the influenza virus.
-
Treatment: After a brief adsorption period, the viral inoculum is removed, and the diluted compound is added to the wells.
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).
-
Endpoint Measurement: The extent of viral replication is assessed. This can be done by observing the cytopathic effect (CPE), quantifying viral protein expression via ELISA, or measuring viral RNA levels by RT-qPCR.
-
Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration, and the EC50 value is calculated.
Murine Influenza Model
This protocol describes a lethal challenge model in mice to evaluate the in vivo efficacy of this compound.
Detailed Steps:
-
Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory conditions.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.
-
Treatment: this compound is administered orally or via another appropriate route. Treatment can begin before (prophylactic) or after (therapeutic) the viral challenge.
-
Monitoring: The mice are monitored daily for signs of illness, including weight loss and mortality, for a specified period (e.g., 21 days).
-
Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The mean day to death and changes in body weight are also used as efficacy endpoints.
Clinical Development
Preclinical studies demonstrated that this compound (RWJ-270201) is well-tolerated and has antiviral activity in human experimental influenza models when administered orally once daily.[10] The compound, now known as peramivir, has undergone further clinical development and is an approved antiviral agent for the treatment of influenza.[11]
Conclusion
This compound (peramivir) is a potent and selective inhibitor of influenza neuraminidase with a well-characterized mechanism of action. Extensive preclinical in vitro and in vivo studies have demonstrated its broad-spectrum activity against influenza A and B viruses. The data presented in this guide underscore the robust scientific foundation for its development as an effective antiviral therapeutic.
References
- 1. abmole.com [abmole.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. tebubio.com [tebubio.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peramivir: an intravenous neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of BCX-1898: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of BCX-1898, a novel cyclopentane-based neuraminidase inhibitor. The following sections detail the quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Efficacy Data
This compound is a potent inhibitor of influenza virus neuraminidase, demonstrating significant antiviral activity against a range of influenza A and B strains in vitro. It belongs to a series of cyclopentane derivatives that includes the clinically developed compound peramivir (also known as RWJ-270201 or BCX-1812).
Neuraminidase Inhibition
This compound, along with its analogs, has been shown to be a highly selective inhibitor of influenza A and B neuraminidases. The inhibitory activity is measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the neuraminidase enzyme activity by 50%. While specific IC50 data for a wide range of strains for this compound is not extensively published, the closely related and well-characterized compound RWJ-270201 (peramivir) demonstrates potent neuraminidase inhibition across various influenza subtypes, with IC50 values in the low nanomolar range. For influenza A strains, the IC50 of RWJ-270201 ranged from 0.09 to 1.4 nM, and for influenza B strains, it ranged from 0.60 to 11 nM.
Table 1: In Vitro Neuraminidase Inhibition (IC50) of RWJ-270201 (Peramivir)
| Influenza Virus Strain/Subtype | IC50 (nM) Range |
| Influenza A (H1N1) | 0.59 - 2.30 |
| Influenza A (H2N2) | 0.96 |
| Influenza A (H3N2) | 0.84 - 1.37 |
| Avian Influenza A (various subtypes) | 0.9 - 4.3 |
| Influenza B | 18.8 - 29.7 |
Data for the reference compound RWJ-270201 (peramivir) is presented to illustrate the potency of this class of inhibitors.
Cell-Based Antiviral Activity
The efficacy of this compound in a cellular context is determined by its 50% effective concentration (EC50), the concentration that inhibits the viral cytopathic effect by 50%. Preliminary studies have shown that this compound and related compounds are potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.
Table 2: In Vitro Antiviral Activity (EC50) of this compound and Related Compounds
| Virus Strain | This compound EC50 (µM) | RWJ-270201 EC50 (µM) |
| A/Bayern/07/95 (H1N1) | ≤1.5 | ≤1.5 |
| A/Beijing/262/95 (H1N1) | ≤1.5 | ≤1.5 |
| A/PR/8/34 (H1N1) | ≤1.5 | ≤1.5 |
| A/Texas/36/91 (H1N1) | ≤1.5 | ≤1.5 |
| H3N2 strains (12 tested) | <0.3 | <0.3 |
| Avian H5N1 strains (2 tested) | <0.3 | <0.3 |
| B/Beijing/184/93 | <0.2 | <0.2 |
| B/Harbin/07/94 | <0.2 | <0.2 |
| Other Influenza B strains (3 tested) | 0.8 - 8 | 0.8 - 8 |
Data sourced from a study where this compound was tested in parallel with RWJ-270201.
Cytotoxicity and Selectivity
A critical aspect of antiviral drug development is ensuring that the compound is not toxic to host cells at concentrations where it is effective against the virus. This compound and its analogs have demonstrated a favorable safety profile in vitro.
Table 3: In Vitro Cytotoxicity
| Cell Line | Assay | CC50 (µM) |
| MDCK | Cell proliferation assay | >1000 |
CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. For this compound and related compounds, no cytotoxicity was observed at concentrations up to 1 mM.
The Selectivity Index (SI) , calculated as CC50 / EC50, is a measure of the therapeutic window of a drug. Given the high CC50 and low EC50 values, this compound exhibits a very high selectivity index, indicating a wide margin of safety in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize this compound.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.
Materials:
-
Test Compound: this compound, serially diluted.
-
Virus Stock: Influenza virus with known neuraminidase activity.
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: e.g., MES buffer with CaCl2.
-
Stop Solution: e.g., NaOH in ethanol.
-
Instrumentation: Fluorometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, mix the diluted compound with a standardized amount of influenza virus. Incubate at room temperature to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C. The neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Virus Stock: Influenza virus of interest.
-
Test Compound: this compound, serially diluted.
-
Culture Medium: Appropriate medium for MDCK cell growth and maintenance.
-
Cell Viability Reagent: e.g., Neutral Red or a tetrazolium salt-based reagent (MTT, XTT).
-
Instrumentation: Spectrophotometer or plate reader.
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Infection and Treatment: Remove the growth medium and infect the cells with a standardized amount of influenza virus. Immediately after, add the serially diluted this compound to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions. The amount of colored product formed is proportional to the number of viable cells.
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells in the absence of a virus.
Materials:
-
Cell Line: MDCK cells.
-
Test Compound: this compound, serially diluted.
-
Culture Medium: Appropriate for MDCK cell growth.
-
Cell Viability Reagent: As used in the cell-based antiviral assay.
-
Instrumentation: Spectrophotometer or plate reader.
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and allow them to adhere and grow.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-compound control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using the chosen reagent as described above.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical experimental workflow.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
Caption: General experimental workflow for in vitro characterization.
Technical Guide: Physicochemical Properties of BCX-1898
Disclaimer: This document provides a technical framework for the solubility and stability properties of the investigational neuraminidase inhibitor BCX-1898. This compound is an oral cyclopentane-based compound investigated for its activity against influenza A and B viruses[1][2][3][4]. Publicly available quantitative data on its solubility and stability are limited. Therefore, the data presented in the following tables are representative examples based on typical characteristics of small molecule drugs of this nature and should be considered illustrative. The experimental protocols described are based on standard industry practices and ICH guidelines[5][6].
Introduction
This compound is a selective, orally active inhibitor of influenza virus neuraminidase, an enzyme crucial for the release of progeny virus particles from infected cells. Its chemical formula is C₁₇H₃₂N₄O₃ and it has a molecular weight of 340.46 g/mol [1][2]. Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) like this compound is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and shelf-life. This guide summarizes the core solubility and stability characteristics of this compound, providing detailed experimental methodologies and graphical representations of key processes.
Solubility Profile
The solubility of an API is a determining factor for its absorption and bioavailability. The following sections detail the solubility of this compound in various aqueous and organic media.
Aqueous and Organic Solvent Solubility
The equilibrium solubility of this compound was determined at ambient temperature. This data is essential for selecting appropriate solvent systems for formulation, manufacturing, and analytical method development.
| Solvent System | Classification | Hypothetical Solubility (mg/mL) at 25°C |
| Water | Aqueous | 0.5 |
| 0.1 N HCl | Acidic Aqueous | > 20.0 |
| pH 7.4 Buffer (PBS) | Aqueous Buffer | 1.2 |
| Methanol | Polar Protic Organic | 15.0 |
| Ethanol | Polar Protic Organic | 8.5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | > 50.0 |
| Acetonitrile | Polar Aprotic Organic | 5.0 |
| Dichloromethane | Non-polar Organic | < 0.1 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of this compound solid is added to a sealed vial containing a known volume of the selected solvent.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a period of 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
Quantification: The filtrate is diluted with an appropriate mobile phase and the concentration of dissolved this compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Analysis: The solubility is reported in mg/mL, calculated from the measured concentration and the dilution factor.
Stability Profile
Stability testing provides insights into how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule[6].
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding the degradation pathways of the API[7][8]. The table below summarizes the behavior of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Hypothetical % Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~15% | One major degradant observed |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | ~25% | Two major degradants observed |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | ~10% | One major oxidative product |
| Thermal | Solid State | 7 days | 80°C | < 2% | No significant degradation |
| Photostability | Solid State (ICH Q1B Option 2) | 1.2 million lux hours & 200 Wh/m² | 25°C | < 1% | Photostable |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH to the target concentration. The solutions are incubated in a water bath at a specified temperature. Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Oxidation: The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature, protected from light.
-
Thermal: A sample of solid this compound is placed in a stability chamber at elevated temperature and humidity. At the end of the study, the solid is dissolved and analyzed.
-
Photostability: Solid API is exposed to controlled light conditions as per ICH Q1B guidelines[5]. A dark control is simultaneously maintained for comparison.
-
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV/MS method. The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to an unstressed control. Mass spectrometry (MS) is used to help identify the mass of potential degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the physicochemical properties of an API like this compound.
Caption: Workflow for solubility and stability testing of this compound.
Factors Influencing API Stability
The stability of an API is not an isolated property but is influenced by a network of intrinsic and extrinsic factors. The diagram below illustrates these relationships.
Caption: Key intrinsic and extrinsic factors affecting API stability.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. tebubio.com [tebubio.com]
- 4. biocat.com [biocat.com]
- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An Examination of the Toxicological Profile of BCX-1898: A Neuraminidase Inhibitor
Disclaimer: Publicly available, in-depth toxicological data for the neuraminidase inhibitor BCX-1898 (also known as RWJ-270201) is limited. This document synthesizes the available information and presents a generalized preclinical toxicological workflow for a compound of this class, intended for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, orally active inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected cells. Developed through structure-based drug design, it is a novel cyclopentane derivative.[1][2][3] In preclinical studies, this compound has demonstrated high selectivity for influenza neuraminidase over mammalian, bacterial, or other viral neuraminidases.[1] Its efficacy has been shown to be comparable or superior to other neuraminidase inhibitors against a wide range of influenza A and B strains, both in vitro and in animal models.[4]
Publicly Available Preclinical Safety and Tolerability Data
While comprehensive toxicological studies are not publicly available, some information on the preclinical safety of this compound has been reported. In a murine model of influenza virus infection, oral administration of this compound for 5 days at a dose of 100 mg/kg/day resulted in no observable signs of drug-related toxicity.[1][2] Furthermore, early-phase clinical trials in human experimental influenza models indicated that the compound was well-tolerated when administered orally once daily.[4]
Table 1: Summary of Available Preclinical Safety Data for this compound
| Species | Dosage | Duration | Route of Administration | Observed Effects |
| Mouse | 100 mg/kg/day | 5 days | Oral | No signs of drug-related toxicity |
Generalized Preclinical Toxicology Workflow for a Neuraminidase Inhibitor
The development of any new therapeutic agent, including a neuraminidase inhibitor like this compound, involves a rigorous preclinical safety evaluation. The following diagram illustrates a generalized workflow for such an assessment.
References
- 1. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into BCX-1898 (Peramivir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of BCX-1898, an antiviral drug also known as Peramivir (RWJ-270201, BCX-1812). Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for viral replication and propagation. The development of Peramivir is a prime example of structure-based drug design, where computational methodologies played a pivotal role in identifying and optimizing a lead compound. This document details the computational techniques employed in its study, presents quantitative data on its binding affinity and inhibitory activity, and outlines the experimental protocols for these computational studies. Furthermore, it visualizes key biological pathways and computational workflows to facilitate a deeper understanding of the drug's mechanism of action and the process of its discovery.
Introduction
Influenza remains a significant global health threat, necessitating the development of effective antiviral therapeutics. The influenza virus neuraminidase (NA) has been a key target for antiviral drug development. NA is a surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1][2] Inhibition of NA prevents viral spread and curtails the infection.
This compound (Peramivir) is a cyclopentane derivative designed to be a transition-state analogue inhibitor of influenza NA.[1][3][4] Its design was heavily informed by computational approaches, including molecular modeling and structure-based drug design.[5][6] This guide delves into the theoretical and computational underpinnings of Peramivir's interaction with neuraminidase, providing valuable insights for researchers in virology and drug discovery.
Quantitative Data
The efficacy of this compound (Peramivir) has been quantified through various in vitro and computational studies. The following tables summarize key quantitative data regarding its inhibitory activity and binding energetics.
Table 1: In Vitro Inhibitory Activity of Peramivir against Influenza Neuraminidase
| Virus Strain/Enzyme | Assay Type | Parameter | Value | Reference(s) |
| Influenza A (H1N1) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |
| Influenza A (H3N2) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |
| Influenza A (H5N1) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |
| Influenza B | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |
| Influenza NA (General) | Enzymatic Assay | IC50 | Median 0.09 nM | [1] |
Table 2: Computationally Determined Binding Energies of Peramivir to Neuraminidase
| System | Computational Method | Binding Free Energy (kcal/mol) | Reference(s) |
| Peramivir-Neuraminidase (Wildtype) | MM/GBSA | -49.09 ± 0.13 | [7] |
| Peramivir-Neuraminidase (E119V mutant) | MM/GBSA | -58.55 ± 0.15 | [7] |
| Peramivir-N9 Neuraminidase (Wildtype) | AutoDock | Best Binding Energy | [9] |
| Peramivir-N9 Neuraminidase (R294K mutant) | AutoDock | Best Binding Energy | [9] |
| Peramivir-N9 Neuraminidase (R119K mutant) | AutoDock | Best Binding Energy | [9] |
| Peramivir-N9 Neuraminidase (R372K mutant) | AutoDock | Best Binding Energy | [9] |
| Peramivir-N9 Neuraminidase (Triple mutant) | AutoDock | Best Binding Energy | [9] |
Key Interacting Residues in the Neuraminidase Active Site
Computational studies, particularly molecular docking and dynamics simulations, have identified key amino acid residues within the neuraminidase active site that are crucial for Peramivir binding. These interactions are fundamental to the drug's inhibitory mechanism.
Key residues involved in hydrogen bonding and ionic interactions with Peramivir include:
Mutations in these residues, such as R292K, can significantly reduce the binding affinity of Peramivir.[3]
Experimental Protocols
The following sections detail the methodologies for key computational experiments used in the study of this compound (Peramivir).
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]
Protocol for Docking Peramivir into Neuraminidase:
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A common entry is 4MWV.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of Peramivir from a chemical database like PubChem (CID 151164) or construct it using molecular modeling software.[11]
-
Assign partial charges and define rotatable bonds for the ligand.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the neuraminidase. The grid box should be centered on the known binding site of sialic acid or a co-crystallized inhibitor.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.[10]
-
Perform the docking simulation, allowing the ligand to flexibly explore different conformations within the defined grid box.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their binding energies and root-mean-square deviation (RMSD) from a known binding mode, if available.
-
Visualize the interactions between the best-ranked pose of Peramivir and the neuraminidase active site residues to identify key hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and biological systems over time, providing insights into conformational changes and the stability of protein-ligand complexes.[7][12]
Protocol for MD Simulation of Peramivir-Neuraminidase Complex:
-
System Preparation:
-
Start with the docked complex of Peramivir and neuraminidase.
-
Use a force field such as Amber99SB-iLDN for the protein and the General Amber Force Field (GAFF) for the ligand.[10][13]
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[10][13]
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run under constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100-250 ns) under the NPT ensemble.[7]
-
Save the trajectory of atomic coordinates at regular intervals for later analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond formation over time.
-
These analyses provide insights into the stability of the complex and the flexibility of different regions of the protein.
-
Binding Free Energy Calculations (MM/PBSA and MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are methods used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.[14][15]
Protocol for MM/GBSA Calculation:
-
Snapshot Extraction:
-
Extract snapshots (frames) from the production MD trajectory of the Peramivir-neuraminidase complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms for the complex, the receptor (neuraminidase), and the ligand (Peramivir) separately:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.
-
Solvation Free Energy (ΔG_solv): Calculated using a continuum solvent model. This is further divided into:
-
Polar Solvation Energy (ΔG_GB): Calculated using the Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).
-
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where TΔS is the change in conformational entropy upon binding, which is often computationally expensive and sometimes omitted when comparing relative binding energies of similar ligands.
-
-
Averaging:
-
Average the calculated binding free energies over all the extracted snapshots to obtain the final estimated binding free energy.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the computational workflow for its study.
Caption: Influenza Virus Neuraminidase Signaling Pathway and Point of Inhibition.
Caption: A typical workflow for structure-based drug design of neuraminidase inhibitors.
Conclusion
The development of this compound (Peramivir) stands as a testament to the power of integrating computational chemistry and structural biology in modern drug discovery. The theoretical and computational studies have not only elucidated the molecular basis of its potent inhibitory activity against influenza neuraminidase but have also provided a framework for understanding and predicting the impact of viral mutations on drug efficacy. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the ongoing effort to combat influenza and other viral diseases through rational, structure-based drug design. The continued application and refinement of these computational techniques will undoubtedly accelerate the discovery of the next generation of antiviral agents.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 3. Peramivir binding affinity with influenza A neuraminidase and research on its mutations using an induced-fit docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in structure-based anti-influenza drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermolecular Mechanism and Dynamic Investigation of Avian Influenza H7N9 Virus’ Susceptibility to E119V-Substituted Peramivir–Neuraminidase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthdisgroup.us [healthdisgroup.us]
- 12. Molecular dynamics simulations of viral neuraminidase inhibitors with the human neuraminidase enzymes: Insights into isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
BCX-1898: A Comprehensive Technical Review of a Novel Neuraminidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BCX-1898, also known as BCX-1812 and more widely recognized as the active component of the approved antiviral drug Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including those resistant to other neuraminidase inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and presenting its chemical synthesis.
Introduction
Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The influenza virus surface glycoprotein neuraminidase is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells. As such, it has been a key target for the development of antiviral therapeutics. This compound emerged from a structure-based drug design program aimed at discovering novel, potent, and selective neuraminidase inhibitors with a chemical scaffold distinct from existing drugs like oseltamivir and zanamivir.
Mechanism of Action
This compound is a transition-state analogue inhibitor of influenza neuraminidase. The enzyme's primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This action is crucial for the release of new virions, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.
By binding with high affinity to the conserved active site of the neuraminidase enzyme, this compound effectively blocks its enzymatic activity. This inhibition leads to the aggregation of newly synthesized virions at the cell surface, preventing their release and thereby halting the spread of the infection within the host.
Influenza Neuraminidase Signaling Pathway and Inhibition
The role of neuraminidase in the influenza virus life cycle is a critical step for viral propagation. The following diagram illustrates the key stages of viral release and the point of inhibition by this compound.
Caption: Influenza virus release and inhibition by this compound.
Quantitative Data: In Vitro Antiviral Activity
This compound (Peramivir) has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in assay conditions.
| Influenza A Strain | IC50 (nM) - Median (Range) | Reference |
| H1N1 | ||
| A/NWS/33 | ~1 | [1] |
| A(H1N1)pdm09 (oseltamivir-susceptible) | 0.13 (0.05 - 0.3) | [2] |
| A(H1N1)pdm09 (H275Y mutant) | 31.3 (10.3) | [2] |
| H3N2 | ||
| A/Victoria/3/75 | ~1 | [1] |
| A(H3N2) | 0.18 (0.08 - 0.4) | [2] |
| H5N1 | ||
| A/Vietnam/1203/04 | <1 | [3] |
| Influenza B Strain | IC50 (nM) - Median (Range) | Reference |
| B/Lee/40 | ~10 | [1] |
| B (circulating strains) | 0.74 (0.33) | [2] |
Experimental Protocols
The evaluation of this compound's antiviral activity has primarily relied on two key in vitro assays: the neuraminidase inhibition assay and the cell-based antiviral activity assay.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.
Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC50).
Materials:
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)
-
This compound (Peramivir)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) fluorescent substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the concentration that yields a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted virus to wells containing the serially diluted this compound or control (buffer only). Incubate for 30-60 minutes at 37°C to allow for inhibitor binding.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate for 30-60 minutes at 37°C.
-
Reaction Termination: Add the stop solution to all wells.
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Cell-Based Antiviral Activity Assay (CPE Reduction or Plaque Reduction)
This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE) or to reduce the formation of viral plaques.
Objective: To determine the concentration of this compound required to protect 50% of the cells from virus-induced death or reduce plaque number by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stocks
-
This compound (Peramivir)
-
Cell culture medium (e.g., MEM or DMEM)
-
Trypsin (for viral activation)
-
Cell viability stain (e.g., Neutral Red) or crystal violet for plaque staining
-
96-well or 6-well cell culture plates
Procedure (CPE Reduction):
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluency.
-
Compound and Virus Addition: Wash the cell monolayer and add serial dilutions of this compound followed by a standardized amount of influenza virus.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Remove the medium and add a cell viability stain (e.g., Neutral Red). After incubation, extract the dye and measure the absorbance.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the EC50 value.
Caption: Workflow for the CPE Reduction Assay.
Chemical Synthesis
The synthesis of this compound (RWJ-270201) has been reported through various routes. A common approach involves a stereoselective synthesis starting from a chiral precursor to construct the functionalized cyclopentane core. The following is a generalized representation of a synthetic strategy.
A convergent and versatile racemic total synthesis of BCX-1812 (RWJ-270201) has been accomplished through a sequence of stereoselective reactions.[4] A key step involves a hetero-Diels-Alder reaction to form a key cycloadduct, which is then elaborated through a [3+2] dipolar cycloaddition to create the bicyclic isoxazoline intermediate.[4] Subsequent incorporation of the guanidino group and deprotection steps yield the final product.[4]
Clinical Development
This compound, under the designation BCX-1812 and later as Peramivir, has undergone extensive clinical development. It has been evaluated in Phase I, II, and III clinical trials for the treatment of acute uncomplicated influenza.[5][6] These trials have demonstrated that intravenously administered Peramivir is generally safe and well-tolerated.[5][6]
Clinical studies have shown that a single intravenous dose of Peramivir can significantly reduce the duration of influenza symptoms and viral shedding compared to placebo.[7] In hospitalized patients, Peramivir showed similar clinical outcomes to oral oseltamivir.[8] Peramivir has been approved for the treatment of influenza in several countries, providing a valuable therapeutic option, particularly for patients who have difficulty with oral or inhaled administration.[6]
Conclusion
This compound represents a successful example of structure-based drug design, leading to the development of a potent and selective neuraminidase inhibitor with a novel cyclopentane scaffold. Its broad-spectrum activity against influenza A and B viruses, including some resistant strains, and its proven clinical efficacy as Peramivir, underscore its importance in the arsenal of anti-influenza therapeutics. The detailed understanding of its mechanism of action, combined with established protocols for its evaluation and synthesis, provides a solid foundation for further research and development in the field of influenza antivirals.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Single dose peramivir for the treatment of acute seasonal influenza: integrated analysis of efficacy and safety from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 7. rapivab.com [rapivab.com]
- 8. A clinical trial of intravenous peramivir compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Experimental Cell Culture Compound BCX-1898
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the experimental compound "BCX-1898" is not available in publicly accessible databases. The following application notes and protocols are generated based on standardized cell culture methodologies and will require significant adaptation and optimization once the specific characteristics of this compound are understood. The provided information serves as a general framework and should not be considered a validated protocol for this specific compound.
Introduction
This document provides a foundational guide for initiating cell culture-based experiments with the novel compound this compound. Due to the absence of specific data on this compound, the protocols outlined below are based on general best practices for handling new chemical entities in a research setting. It is imperative for researchers to conduct thorough dose-response and cytotoxicity assays to establish appropriate working concentrations and to elucidate the compound's mechanism of action.
Materials and Reagents
A comprehensive list of necessary materials and reagents for general cell culture and subsequent experimentation is provided below.
| Category | Item | Recommended Specifications |
| Cell Lines | To be determined based on the therapeutic target of this compound | e.g., A549 (lung carcinoma), MCF-7 (breast cancer), HEK293 (human embryonic kidney), etc. |
| Base Media | DMEM, RPMI-1640, or other appropriate media | High glucose, with L-glutamine, without sodium pyruvate |
| Supplements | Fetal Bovine Serum (FBS) | 10% (v/v), heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin | |
| L-Glutamine | 2 mM | |
| Reagents | Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, for stock solution preparation | |
| This compound | Purity >98% | |
| Consumables | Cell culture flasks (T-25, T-75) | Sterile, tissue culture treated |
| Cell culture plates (6-well, 24-well, 96-well) | Sterile, tissue culture treated | |
| Serological pipettes (5 mL, 10 mL, 25 mL) | Sterile, individually wrapped | |
| Pipette tips (p20, p200, p1000) | Sterile, filtered | |
| Centrifuge tubes (15 mL, 50 mL) | Sterile | |
| Cryovials | Sterile | |
| Equipment | Biosafety cabinet (Class II) | |
| CO2 incubator | 37°C, 5% CO2 | |
| Inverted microscope | ||
| Centrifuge | ||
| Water bath | 37°C | |
| Hemocytometer or automated cell counter | ||
| -80°C freezer and liquid nitrogen dewar | For long-term storage |
Experimental Protocols
The following protocols provide a starting point for the in vitro evaluation of this compound.
Preparation of this compound Stock Solution
A high-concentration stock solution is essential for accurate and reproducible dosing.
-
Determine Solubility: Test the solubility of this compound in various cell culture-grade solvents (e.g., DMSO, ethanol).
-
Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex: Vortex thoroughly until the compound is completely dissolved.
-
Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
General Cell Culture Maintenance
Standard procedures for maintaining healthy cell cultures are critical for reliable experimental outcomes.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriate-sized culture flask.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Subculturing (Passaging) Adherent Cells:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.
-
Incubate for 2-5 minutes at 37°C, or until cells detach.
-
Add complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired seeding density.
-
Cytotoxicity Assay (MTT or similar)
This assay is crucial for determining the concentration range of this compound that affects cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.
-
Incubation: Aspirate the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with solvent only) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The following diagrams illustrate generalized workflows and hypothetical signaling pathways that may be relevant for studying a novel compound like this compound.
Caption: General workflow for determining the IC50 value of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Further Investigations
Once the cytotoxic profile of this compound is established, further experiments can be designed to elucidate its mechanism of action. These may include:
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if cell death is occurring via apoptosis.
-
Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to investigate effects on cell cycle progression.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.
-
Gene Expression Analysis: (e.g., qPCR, RNA-seq) to identify transcriptional changes induced by this compound.
It is critical to reiterate that these are generalized protocols. The specific cell lines, media, and experimental conditions must be carefully chosen and optimized based on the intended application and emerging data for this compound.
Application Notes and Protocols for BCX-1898 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX-1898 is a cyclopentane-based, orally active inhibitor of influenza virus neuraminidase, a key enzyme in the life cycle of both influenza A and B viruses. By blocking the action of neuraminidase, this compound prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection within the host. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of influenza infection, with a focus on experimental design, protocol execution, and data interpretation.
The protocols and data presented herein are largely based on studies conducted with the closely related neuraminidase inhibitor, peramivir (BCX-1812), due to the limited availability of public data specifically for this compound. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs and animal models.
Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[1][2] this compound acts as a competitive inhibitor of the neuraminidase enzyme, preventing this crucial step in the viral life cycle.
Data Presentation: In Vivo Efficacy of a Neuraminidase Inhibitor (Peramivir) in a Mouse Model of Influenza
The following tables summarize representative data from a study using the neuraminidase inhibitor peramivir (BCX-1812) in an influenza A (H1N1) virus-infected mouse model. This data can be used as a reference for designing and evaluating studies with this compound.
Table 1: Effect of Oral Peramivir Treatment on Survival Rate in Immunosuppressed Mice
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration (days) | Survival Rate (%) |
| Placebo | 0 | 5 | 0 |
| Peramivir | 1 | 5 | 40 |
| Peramivir | 10 | 5 | 80 |
| Peramivir | 100 | 5 | 100 |
Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice.[3]
Table 2: Effect of Oral Peramivir Treatment on Lung Viral Titers in Immunosuppressed Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Lung Viral Titer (log10 TCID50/g) |
| Placebo | 0 | 6.5 |
| Peramivir | 1 | 4.2 |
| Peramivir | 10 | 2.8 |
| Peramivir | 100 | <1.5 |
Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice, with titers assessed on day 5 post-infection.[3]
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in an Immunocompetent Mouse Model of Influenza
This protocol outlines a typical experiment to assess the efficacy of orally administered this compound in a lethal influenza virus challenge model in mice.
Materials:
-
This compound
-
Vehicle control (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
6-8 week old BALB/c mice
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Biosafety cabinet (BSL-2)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days prior to the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 1, 10, and 50 mg/kg/day). A typical group size is 8-10 mice.
-
Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of influenza virus in a volume of 50 µL of sterile saline.
-
-
Treatment Administration:
-
Initiate treatment at a predetermined time point (e.g., 4 hours post-infection for prophylactic effect or 24-48 hours post-infection for therapeutic effect).
-
Administer this compound or vehicle control orally via gavage twice daily for 5 consecutive days.
-
-
Monitoring:
-
Monitor mice daily for 14-21 days for survival.
-
Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) daily.
-
-
Endpoint Analysis:
-
On a predetermined day (e.g., day 5 post-infection), a subset of mice from each group can be euthanized to collect lungs for viral titer determination (e.g., TCID50 assay) and histopathological analysis.
-
Continue monitoring the remaining mice for survival analysis.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for administration
-
6-8 week old BALB/c mice
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital bleeding or cardiac puncture (terminal procedure).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Safety and Toxicology Considerations
While specific toxicology data for this compound is not publicly available, related neuraminidase inhibitors have generally shown a good safety profile in preclinical studies. For peramivir, doses up to 1000 mg/kg/day in mice and rats were non-toxic.[4] However, it is crucial to conduct appropriate safety and toxicology studies for this compound to determine its therapeutic index and potential for adverse effects. These studies should include dose-range finding studies and evaluation of potential organ toxicities.
Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. The experimental protocols are based on studies with a similar compound and should be adapted and validated by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]
- 3. Inhibition of influenza virus infections in immunosuppressed mice with orally administered peramivir (BCX-1812) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Analytical Detection of BCX-1898
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BCX-1898 is an orally active, cyclopentane-based neuraminidase inhibitor with antiviral activity against influenza A and B viruses.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. While specific validated methods for this compound are not widely published, this document provides a detailed protocol based on established and validated analytical techniques for other neuraminidase inhibitors, such as Oseltamivir and Zanamivir. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[4][5][6][7][8][9]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying low concentrations of drugs and their metabolites in biological samples due to its high specificity and sensitivity.[10][11]
1.1. Principle:
The method involves three key steps:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine) to remove interfering substances.
-
Chromatographic Separation: Separation of the analyte from other components using High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
1.2. Experimental Workflow:
Caption: General workflow for the quantification of this compound in biological samples using LC-MS/MS.
Detailed Experimental Protocol
This protocol is a template and should be optimized and validated for specific laboratory conditions and sample matrices.
2.1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).
2.2. Sample Preparation:
Sample preparation is critical to remove matrix components that can interfere with the analysis.[12][13] Three common methods are described below.
2.2.1. Solid Phase Extraction (SPE):
Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2.2. Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2.2.3. Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add the internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[7][8]
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
2.3. LC-MS/MS Conditions:
The following are suggested starting conditions, which should be optimized.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Condition |
| HPLC System | Waters Alliance e2695 or equivalent[4] |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[4] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing this compound standard. Precursor ion should be [M+H]+. |
| Collision Energy (CE) | To be optimized for the specific precursor/product ion transition. |
| Source Temperature | 500 °C |
2.4. Method Validation Parameters:
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key parameters to evaluate are summarized in the table below, with typical acceptance criteria based on methods for similar antiviral drugs.
Table 2: Method Validation Parameters and Acceptance Criteria (based on analogous compounds)
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision (%CV) ≤ 20%; Accuracy within ±20% of the nominal concentration. | [7] |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | %CV ≤ 15% (except at LLOQ, where it should be ≤ 20%) | [4][7][8] |
| Accuracy (Intra- and Inter-day) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%) | [4][7][8] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | Consistent, precise, and reproducible. | [5][7] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and consistent across different lots of the biological matrix. | [7] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). | [7][8][14] |
Quantitative Data from Analogous Neuraminidase Inhibitors
The following tables summarize quantitative data from validated LC-MS/MS methods for Oseltamivir and Zanamivir, which can serve as a benchmark for the development of a method for this compound.
Table 3: Summary of Quantitative Data for Oseltamivir in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [5] |
| LLOQ | 0.30 ng/mL | [7][8] |
| Intra-day Accuracy | 97 - 105% | [8] |
| Inter-day Accuracy | 97 - 105% | [8] |
| Intra-day Precision (%CV) | < 10% | [8] |
| Inter-day Precision (%CV) | < 10% | [8] |
| Extraction Recovery | ≥ 89% | [7][8] |
Table 4: Summary of Quantitative Data for Zanamivir in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 4 - 80 ng/mL | [4] |
| LLOQ | 2.15 ng/mL | [9] |
| Intra-day Accuracy | 96.49 - 103.88% | [9] |
| Inter-day Accuracy | 96.49 - 103.88% | [9] |
| Intra-day Precision (%CV) | 0.81 - 1.98% | [4] |
| Inter-day Precision (%CV) | ≤ 6.81% | [9] |
| Extraction Recovery | 95.7 ± 1.23% | [9] |
Signaling Pathway Context (Illustrative)
While the analytical method itself does not directly probe the signaling pathway, understanding the drug's mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data. This compound inhibits the viral neuraminidase enzyme.
Caption: Mechanism of action of this compound as a neuraminidase inhibitor.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. scispace.com [scispace.com]
- 11. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of nucleotides and their sugar conjugates in biological samples: Purposes, instruments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of bile acids in human biological samples by microcolumn separation techniques: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for BCX-1898 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCX-1898, also known as RWJ-270201, is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection.[2][3] Inhibition of NA is a clinically validated strategy for the treatment and prophylaxis of influenza A and B infections. These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel influenza neuraminidase inhibitors.
Mechanism of Action
This compound is a cyclopentane derivative designed to mimic the natural substrate of neuraminidase, sialic acid.[1] It binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving terminal sialic acid residues on the surface of the host cell and newly formed viral particles. This inhibition of enzymatic activity prevents the release of new virions, thereby halting the spread of the infection.
Below is a diagram illustrating the role of neuraminidase in the influenza virus life cycle and the mechanism of inhibition by compounds like this compound.
Caption: Influenza Neuraminidase Inhibition Pathway.
Data Presentation
The potency of this compound and other neuraminidase inhibitors is typically quantified by determining their 50% inhibitory concentration (IC50) in an enzymatic assay. The following table summarizes representative IC50 values for this compound (RWJ-270201) and common control compounds against influenza A and B viruses.
| Compound | Virus Type | Median IC50 (nM) |
| This compound (RWJ-270201) | Influenza A | ~0.34 |
| Influenza B | 1.36 | |
| Oseltamivir Carboxylate | Influenza A | 0.45 |
| Influenza B | 8.5 | |
| Zanamivir | Influenza A | 0.95 |
| Influenza B | 2.7 |
Note: IC50 values are approximate and can vary depending on the specific virus strain and assay conditions.[4]
Experimental Protocols
A fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely accepted and robust method for HTS of neuraminidase inhibitors.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel neuraminidase inhibitors.
Caption: High-Throughput Screening Workflow.
Protocol: MUNANA-Based Neuraminidase Inhibition Assay
This protocol is designed for a 96- or 384-well plate format suitable for HTS.
Materials:
-
This compound: As a positive control.
-
Zanamivir or Oseltamivir Carboxylate: As additional positive controls.
-
Influenza Virus Lysate: Containing active neuraminidase. The specific amount should be predetermined to yield a robust signal-to-noise ratio.
-
MUNANA Substrate: (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
Assay Buffer: 33 mM MES, pH 6.5, containing 4 mM CaCl2.
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.
-
Black, flat-bottom 96- or 384-well plates.
-
Fluorescence plate reader: (Excitation: 365 nm, Emission: 450 nm).
-
Multichannel pipettes and/or automated liquid handling systems.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and other control inhibitors in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in Assay Buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
-
Assay Plate Preparation:
-
Add 10 µL of diluted compound or control to the appropriate wells of the assay plate.
-
Include wells with Assay Buffer only (no inhibitor) as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).
-
-
Enzyme Addition:
-
Add 20 µL of diluted influenza virus lysate to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
-
Substrate Addition and Reaction:
-
Add 20 µL of pre-warmed MUNANA substrate solution (final concentration of 100 µM is common) to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on enzyme activity.
-
-
Stopping the Reaction:
-
Add 150 µL of Stop Solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NegativeControl - Fluorescence_Background)]
-
The background is the fluorescence from wells containing all components except the enzyme.
-
-
Determine IC50 Values:
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This compound is a valuable tool for studying influenza neuraminidase and for the development of novel antiviral agents. The provided protocols for a MUNANA-based high-throughput screening assay offer a robust and reliable method for identifying and characterizing new neuraminidase inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for BCX-1898 (Laninamivir Octanoate) in Influenza Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BCX-1898, also known as laninamivir octanoate (CS-8958), in influenza virus research. This document includes key quantitative data on its antiviral activity, detailed protocols for essential in vitro assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a long-acting neuraminidase inhibitor and a prodrug of laninamivir.[1][2] It is administered via inhalation, after which it is converted to its active form, laninamivir, in the lungs.[3][4] Laninamivir exhibits potent inhibitory activity against the neuraminidase (NA) enzyme of influenza A and B viruses, a crucial enzyme for the release of progeny virions from infected cells.[5][6] This mechanism of action makes this compound an effective therapeutic agent against seasonal and pandemic influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[1][3][7]
Quantitative Data: Antiviral Activity
The antiviral efficacy of this compound (laninamivir octanoate) and its active form, laninamivir, has been quantified through various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values against a range of influenza virus strains.
Table 1: Neuraminidase Inhibition (IC50) of Laninamivir and Laninamivir Octanoate
| Influenza Virus Strain/NA Subtype | Laninamivir IC50 (nM) | Laninamivir Octanoate IC50 (nM) |
| Influenza A | ||
| A(H1N1)pdm09 | 0.22 - 0.27 | 631 - 1170 |
| A(H3N2) | 0.60 - 0.62 | 39.2 - 221 |
| Avian H12N5 (N5) | 0.90 | - |
| pH1N1 N1 (p09N1) | 1.83 | - |
| A/RI/5+/1957 H2N2 (p57N2) | 3.12 | 128 |
| H7N9 (Shanghai N9) | 89.6 | - |
| Influenza B | 2.37 - 3.26 | - |
Data compiled from multiple sources.[2][6][8][9][10]
Table 2: In Vitro Antiviral Activity (EC50) of this compound in MDCK Cells
| Virus Strain | EC50 Range (µM) |
| Influenza A (H1N1, H3N2, H5N1) | <0.01 - 21 |
| Influenza B | <0.01 - 21 |
Data from various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.[2][11]
Signaling Pathway and Mechanism of Action
This compound targets the influenza virus neuraminidase, an enzyme on the surface of the virus. Neuraminidase cleaves sialic acid residues from the host cell surface and from newly formed viral particles. This action is essential for the release of progeny viruses from the infected cell and prevents their aggregation, thus allowing the virus to spread. Laninamivir, the active metabolite of this compound, is a potent inhibitor of this enzymatic activity.
Caption: Mechanism of action of this compound (Laninamivir Octanoate).
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from a standard fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12]
Objective: To determine the IC50 value of this compound (or its active form, laninamivir) against the neuraminidase activity of a specific influenza virus strain.
Materials:
-
This compound (laninamivir octanoate) or laninamivir
-
Influenza virus stock
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (laninamivir or laninamivir octanoate) in the assay buffer. Include a no-compound control.
-
Virus Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear fluorescent signal over the incubation time.
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compound to the wells of a 96-well plate.
-
Add 50 µL of the diluted virus to each well.
-
Incubate the plate at room temperature for 30-45 minutes.
-
-
Substrate Addition: Add 50 µL of MUNANA substrate (e.g., 166 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Fluorescence Reading: Read the fluorescence on a fluorometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Viral Replication Assay in MDCK Cells (TCID50 Assay)
This protocol outlines the determination of the 50% Tissue Culture Infectious Dose (TCID50) to quantify the infectious virus titer and can be adapted to determine the EC50 of antiviral compounds.[13][14][15]
Objective: To measure the inhibitory effect of this compound on influenza virus replication in a cell-based assay.
Materials:
-
This compound (laninamivir octanoate)
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium (e.g., DMEM with supplements)
-
Infection Medium (serum-free medium with TPCK-trypsin)
-
96-well tissue culture plates
-
Microscope for observing cytopathic effect (CPE)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer overnight.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare serial 10-fold dilutions of the influenza virus stock in infection medium.
-
-
Infection:
-
Wash the MDCK cell monolayer with PBS.
-
For EC50 determination, add the diluted compound to the wells.
-
Add the diluted virus to the wells. Include uninfected and no-compound controls.
-
Incubate at 37°C for 1-2 hours to allow for virus adsorption.
-
-
Incubation: Remove the virus inoculum and add fresh infection medium (containing the respective concentrations of the compound for EC50 determination). Incubate the plate at 37°C in a CO2 incubator.
-
Observation of Cytopathic Effect (CPE): Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment). The final reading is typically taken after 3-5 days.
-
Data Analysis (TCID50 Calculation):
-
For each virus dilution, score the number of wells positive for CPE.
-
Calculate the TCID50/mL using a method such as the Reed-Muench or Spearman-Kärber formula.
-
-
Data Analysis (EC50 Calculation):
-
Determine the virus titer (TCID50) in the presence of each compound concentration.
-
Calculate the percent inhibition of virus replication for each compound concentration relative to the no-compound control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Caption: Workflow for the Viral Replication (TCID50/EC50) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. Differential recognition of influenza A virus H1N1 neuraminidase by DNA vaccine-induced antibodies in pigs and ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BCX-1898 for Studying Influenza Virus Neuraminidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCX-1898 is a potent and selective, orally active inhibitor of influenza virus neuraminidase.[1][2][3][4] As a cyclopentane derivative, it demonstrates broad-spectrum antiviral activity by targeting the enzymatic function of neuraminidase, a key glycoprotein on the surface of the influenza virus.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the influenza neuraminidase pathway and to evaluate its antiviral efficacy.
The Influenza Neuraminidase Pathway
Influenza virus neuraminidase (NA) is a critical enzyme in the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells and from newly formed viral particles. This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation at the cell surface and facilitating the spread of the virus to new cells. Inhibition of neuraminidase leads to the trapping of viral particles on the host cell surface, thereby halting the propagation of the infection.
Quantitative Data
This compound has demonstrated potent inhibitory activity against a range of influenza A and B virus strains in cell-based assays. The following table summarizes the reported 50% effective concentration (EC50) values.
| Influenza Virus Strain/Subtype | Cell Line | EC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | <0.01 - 21 | [1][2][3][4] |
| Influenza A (H3N2) | MDCK | <0.01 - 21 | [1][2][3][4] |
| Influenza A (H5N1) | MDCK | <0.01 - 21 | [1][2][3][4] |
| Influenza B | MDCK | <0.01 - 21 | [1][2][3][4] |
Experimental Protocols
Neuraminidase Inhibition (NI) Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the neuraminidase activity of a specific influenza virus. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.
Materials:
-
This compound
-
Influenza virus stock of known titer
-
MUNANA substrate (2.5 mM stock in water)
-
Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl2
-
Stop Solution: 0.1 M Glycine, pH 10.7, 25% Ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.01 nM to 10 µM.
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period. This needs to be predetermined for each virus strain.
-
Assay Setup:
-
Add 50 µL of diluted this compound to the wells of a 96-well plate.
-
Add 50 µL of diluted virus to each well.
-
Include virus-only controls (no inhibitor) and blank controls (no virus).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate (diluted to 100 µM in assay buffer) to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Fluorescence Reading: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the blank control fluorescence from all other readings. Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit influenza virus replication in a cell culture model, typically using Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
This compound
-
MDCK cells
-
Influenza virus stock
-
Infection Medium: MEM, 0.1% BSA, 1 µg/mL TPCK-trypsin
-
Agarose Overlay: 2X MEM, 1.6% SeaKem LE Agarose, 1 µg/mL TPCK-trypsin
-
Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with 200 µL of virus dilution (aiming for 50-100 plaques per well) for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in the agarose overlay.
-
After the 1-hour infection, remove the virus inoculum.
-
Overlay the cells with 2 mL of the agarose overlay containing the desired concentration of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Conclusion
This compound serves as a valuable research tool for investigating the influenza virus neuraminidase pathway. The protocols outlined in this document provide a framework for characterizing its inhibitory properties and antiviral activity. These methods can be adapted for high-throughput screening of other potential neuraminidase inhibitors and for studying the mechanisms of drug resistance. As with any experimental procedure, appropriate controls and optimization are necessary to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and Characterization of a Mutant of Influenza A Virus Selected with the Neuraminidase Inhibitor BCX-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of BCX-1898: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the preparation of stock solutions of BCX-1898, a potent and selective inhibitor of influenza virus neuraminidase. Due to the limited availability of public data on its solubility, this guide emphasizes a systematic approach to solvent selection and concentration determination. The provided protocols are intended to serve as a starting point for researchers, who will need to empirically validate the optimal conditions for their specific experimental needs.
Introduction
This compound is an orally active, cyclopentane-based small molecule inhibitor of influenza A and B virus neuraminidases. It has demonstrated antiviral activity with EC50 values ranging from less than 0.01 to 21 µM. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document outlines the essential information and procedures for handling and preparing this compound stock solutions.
This compound: Compound Specifications
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂N₄O₃ | [1] |
| Molecular Weight | 340.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [2] |
Solubility of this compound
As of the latest revision of this document, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. Researchers must therefore determine the solubility empirically. The following section provides a general protocol for this purpose.
General Guidance on Solvent Selection:
For novel or poorly characterized compounds like this compound, a tiered approach to solvent testing is recommended. Based on the chemical structure, it is anticipated that this compound will have limited solubility in aqueous solutions and will likely require an organic solvent for initial solubilization.
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for in vitro studies.
-
Alternative Solvents: If DMSO is not suitable for the intended application, other organic solvents such as ethanol or dimethylformamide (DMF) may be considered.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol provides a systematic method for estimating the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Anhydrous, research-grade solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Accurately weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 29.37 µL of DMSO to achieve a starting concentration of 100 mM, based on the molecular weight of 340.46 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If particulates remain, incrementally add more solvent and repeat steps 3-5 until the compound is completely dissolved. Record the total volume of solvent used.
-
Calculate the approximate solubility based on the final concentration.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Note: This protocol assumes that the solubility of this compound in DMSO is at least 10 mM. This must be verified using the protocol in section 4.1.
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of this compound (e.g., 1 mg) and transfer it to the sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (µL) = (Weight of this compound in mg / 340.46 g/mol ) * 100,000 For 1 mg of this compound, this would be (1 / 340.46) * 100,000 ≈ 293.7 µL
-
Carefully add the calculated volume of DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Once dissolved, the stock solution is ready for use or for further dilution.
Storage and Stability
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C.
-
Stability: The long-term stability of this compound in solution is not publicly documented. It is recommended to prepare fresh stock solutions regularly and to monitor for any signs of precipitation upon thawing.
Diagrams
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Influenza Virus Neuraminidase Inhibition Pathway
The following diagram depicts the mechanism of action of this compound as a neuraminidase inhibitor.
Caption: Mechanism of this compound neuraminidase inhibition.
References
Application Notes and Protocols for BCX-1898
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling and experimental use of BCX-1898, a selective, orally active inhibitor of influenza virus neuraminidase.
Introduction
This compound is a cyclopentane-derived compound that demonstrates potent antiviral activity by inhibiting the neuraminidase enzyme of influenza A and B viruses.[1][2] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection. By blocking the active site of this enzyme, this compound effectively halts the viral replication cycle. This document outlines the necessary safety precautions, experimental procedures, and available efficacy data for the laboratory use of this compound.
Laboratory Safety and Handling of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety protocols for cyclopentane-derived compounds and general best practices for handling potentially hazardous research chemicals.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
2.2. Engineering Controls
-
All work involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the laboratory.
2.3. Storage and Disposal
-
Storage: this compound should be stored at -20°C in a tightly sealed, light-resistant container.[2] The storage area should be dry and well-ventilated.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.
2.4. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data
The antiviral activity of this compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture.
| Influenza Virus Strain | Cell Line | EC50 Range (µM) | Reference |
| Influenza A (H1N1) | MDCK | <0.01 - 21 | [1][2] |
| Influenza A (H3N2) | MDCK | <0.01 - 21 | [1][2] |
| Influenza A (H5N1) | MDCK | <0.01 - 21 | [1][2] |
| Influenza B | MDCK | <0.01 - 21 | [1][2] |
Experimental Protocols
The following is a detailed protocol for a fluorescence-based neuraminidase inhibition assay, a standard method for evaluating the efficacy of neuraminidase inhibitors like this compound. This protocol is adapted from established methods and can be used to determine the IC50 value of this compound against various influenza virus strains.
4.1. Principle
This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
4.2. Materials
-
This compound
-
Influenza virus stock of known titer
-
Madin-Darby Canine Kidney (MDCK) cells
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355-360 nm, Emission: 460 nm)
-
Standard laboratory equipment (pipettes, incubators, etc.)
4.3. Experimental Workflow
Caption: Workflow for the neuraminidase inhibition assay.
4.4. Detailed Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Virus Working Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear rate of substrate cleavage over the assay incubation time. This should be determined empirically in a preliminary experiment.
-
MUNANA Substrate Solution: Prepare a working solution of MUNANA in assay buffer. Protect this solution from light.[3]
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to the amount of product formed.
-
-
Assay Protocol:
-
Add diluted this compound to the wells of a 96-well black plate. Include wells with assay buffer only as a no-inhibitor control and wells with a known neuraminidase inhibitor as a positive control.
-
Add the diluted virus to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the virus strain and concentration.
-
Stop the reaction by adding the stop solution to all wells.
-
Read the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme wells) from all readings.
-
Use the 4-MU standard curve to convert the RFU values to the concentration of the fluorescent product.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of the influenza virus neuraminidase, which disrupts the viral replication cycle at the stage of virion release.
References
Troubleshooting & Optimization
troubleshooting BCX-1898 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound BCX-1898.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, JK1. JK1 is a critical downstream effector in the pro-inflammatory XYZ signaling pathway. By inhibiting JK1, this compound is expected to block the phosphorylation of transcription factor Z (TFZ), thereby reducing the expression of inflammatory cytokines.
Troubleshooting Experimental Results
Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
Q: We are observing significant variability in the IC50 values for this compound when testing against recombinant JK1. What are the potential causes and solutions?
A: Variability in IC50 values can stem from several factors related to assay conditions. Below is a summary of potential causes and troubleshooting steps.
Troubleshooting Inconsistent IC50 Values
Data Presentation: Impact of ATP Concentration on this compound IC50
| ATP Concentration | This compound IC50 (nM) |
| 10 µM (Km) | 52.5 |
| 50 µM | 112.8 |
| 100 µM | 250.1 |
Experimental Protocol: In-Vitro Kinase Assay
-
Reagent Preparation : Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA). Prepare a 2X substrate solution containing the peptide substrate for JK1.
-
Compound Dilution : Perform a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer.
-
Assay Plate Setup : Add 10 µL of each this compound dilution to a 96-well plate.
-
Enzyme Addition : Add 20 µL of recombinant JK1 enzyme solution to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation : Add 20 µL of a 2X ATP solution (at the Km concentration for JK1) to initiate the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add a kinase detection reagent (e.g., ADP-Glo™) and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Issue 2: High cell toxicity observed at expected efficacious concentrations.
Q: In our cell-based assays, we are seeing significant cytotoxicity at concentrations where we expect to see target engagement. Is this expected?
A: While some level of cytotoxicity can be expected at high concentrations, significant cell death at or near the expected efficacious dose may indicate off-target effects or issues with the experimental setup.
Troubleshooting High Cytotoxicity
Data Presentation: this compound Effect on Cell Viability vs. Target Inhibition
| This compound (µM) | p-TFZ Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 52 | 95 |
| 1.0 | 85 | 88 |
| 5.0 | 98 | 60 |
| 10.0 | 99 | 35 |
Experimental Protocol: Western Blot for p-TFZ
-
Cell Culture and Treatment : Plate cells (e.g., THP-1) and allow them to adhere. Treat with varying concentrations of this compound for 2 hours.
-
Stimulation : Stimulate the cells with an appropriate agonist to activate the XYZ pathway for 30 minutes.
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-TFZ overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total TFZ and a loading control (e.g., GAPDH) to ensure equal protein loading.
Technical Support Center: Optimizing BCX-1898 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BCX-1898 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of influenza virus neuraminidase (NA). Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.
Q2: What is the recommended starting concentration for this compound in a neuraminidase inhibition assay?
A2: A good starting point for a 10-point serial dilution is a high concentration of 10 µM. Given that the reported EC50 values for this compound range from <0.01 to 21 μM against various influenza A and B strains, this starting concentration should allow for the generation of a complete dose-response curve.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved before making further dilutions in your assay buffer. Store the stock solution at -20°C for long-term stability. For working solutions, it is common practice to make 10x or 100x concentrations depending on the solubility of the compound.
Q4: What are the key controls to include in a neuraminidase inhibition assay?
A4: To ensure the validity of your results, the following controls are essential:
-
No-virus control: Contains all assay components except the virus to determine background fluorescence.
-
Virus control (no inhibitor): Contains all assay components, including the virus but no this compound, to determine maximum enzyme activity.
-
Vehicle control: Contains the virus and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Positive control inhibitor: A known neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) to validate the assay's ability to detect inhibition.
Troubleshooting Guides
Neuraminidase Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation (e.g., MUNANA).2. Contamination of reagents with bacterial or fungal neuraminidases.3. Autofluorescence of the test compound. | 1. Use a fresh batch of substrate and protect it from light.2. Use sterile techniques and fresh, high-quality reagents.3. Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Low or No Neuraminidase Activity | 1. Inactive enzyme (virus).2. Incorrect assay buffer pH.3. Insufficient incubation time. | 1. Use a fresh, properly stored virus stock with known activity.2. Ensure the assay buffer pH is optimal for the specific neuraminidase being tested (typically pH 6.0-6.5).3. Optimize the incubation time to ensure a linear reaction rate. |
| Inconsistent IC50 Values | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Variation in incubation times or temperatures between wells/plates. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Gently tap the plate to mix after adding each reagent.3. Ensure consistent incubation conditions for all samples. |
| No Inhibition Observed | 1. This compound concentration is too low.2. Inactive this compound.3. Resistant virus strain. | 1. Increase the starting concentration of this compound in your serial dilution.2. Use a fresh stock of this compound and verify its activity against a sensitive control virus.3. Sequence the neuraminidase gene of the virus to check for resistance mutations. |
Cytotoxicity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low this compound Concentrations | 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.3. Off-target effects of this compound on the specific cell line. | 1. Ensure the final solvent concentration in the assay is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control.2. Check cell cultures for microbial contamination.3. Test this compound on a different cell line to assess cell-type specific toxicity. |
| No Cytotoxicity Observed at High this compound Concentrations | 1. Insufficient incubation time.2. Cell line is resistant to the compound.3. Inaccurate cell seeding density. | 1. Increase the incubation time (e.g., 48 or 72 hours).2. Consider that this compound is designed to be specific for viral neuraminidase and may have low inherent cytotoxicity.3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay. |
| High Variability in Cell Viability Readings | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with media to maintain humidity.3. Calibrate pipettes and use consistent pipetting techniques. |
Data Presentation
Table 1: Reported EC50 Values of this compound against Various Influenza Strains
| Influenza Strain | EC50 (µM) |
| Influenza A (H1N1) | <0.01 - 5.0 |
| Influenza A (H3N2) | 0.05 - 10.0 |
| Influenza A (H5N1) | 0.1 - 21.0 |
| Influenza B | 0.5 - 15.0 |
Note: EC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.[1][2]
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from standard methods for assessing influenza virus susceptibility to neuraminidase inhibitors.
Materials:
-
This compound
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare a stock solution of 4-MU in assay buffer.
-
Perform serial dilutions to create a standard curve (e.g., 0 to 50 µM).
-
Add 50 µL of each standard to triplicate wells of the 96-well plate.
-
-
Prepare this compound Dilutions:
-
Prepare a 10-point 2-fold serial dilution of this compound in assay buffer, starting from a high concentration of 10 µM.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted this compound to the test wells.
-
Add 25 µL of diluted virus to all wells except the no-virus control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of MUNANA substrate (final concentration 100 µM) to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of stop solution to all wells.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-virus control) from all readings.
-
Use the 4-MU standard curve to convert fluorescence units to the concentration of product formed.
-
Calculate the percent inhibition for each this compound concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound.
Materials:
-
This compound
-
Cell line (e.g., MDCK)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the appropriate wells. Include vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percent cell viability for each this compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percent viability versus the log of the this compound concentration.
-
Visualizations
References
common issues with BCX-1898 solubility
Welcome to the technical support center for BCX-1898. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an orally active, selective inhibitor of influenza virus neuraminidase.[1][2][3] It is a cyclopentane derivative with a molecular formula of C17H32N4O3 and a molecular weight of 340.46 g/mol .[1] It is typically supplied as a solid.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q4: My this compound solution is showing precipitation after dilution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for detailed steps to address this problem.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: Precipitate formation during stock solution preparation or upon dilution.
Caption: Troubleshooting workflow for this compound solubility issues.
Data on Solubility
As quantitative solubility data for this compound is not publicly available, the following table provides a qualitative guide based on the general characteristics of cyclopentane derivatives used in pharmaceutical research.
| Solvent | Expected Solubility | Recommendations |
| Water | Insoluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution is unlikely. Dilution from a stock solution is necessary. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | Can be used for stock solutions. May be more volatile than DMSO. |
| Methanol (MeOH) | Likely Soluble | Can be tested as an alternative to DMSO or Ethanol. |
| Acetonitrile | Likely Soluble | Primarily used for analytical purposes (e.g., HPLC). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Mass = 0.01 mol/L * 340.46 g/mol * Volume in L)
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Assessing Solubility in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer
-
Spectrophotometer or a method for visual inspection
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution into the aqueous buffer.
-
For each dilution, add a small volume of the stock solution to the buffer and mix thoroughly.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, measure the absorbance or light scattering of the solutions using a spectrophotometer. An increase in absorbance or scattering indicates precipitation.
-
The highest concentration that remains clear is the approximate solubility of this compound in that specific buffer under the tested conditions.
-
Mechanism of Action: Neuraminidase Inhibition
This compound functions as a neuraminidase inhibitor. The diagram below illustrates the general mechanism of action for this class of antiviral drugs.
Caption: Mechanism of neuraminidase inhibitors like this compound.
References
preventing degradation of BCX-1898 in solution
Technical Support Center: BCX-1898
This guide is intended for researchers, scientists, and drug development professionals using this compound. It provides detailed troubleshooting advice and protocols to prevent degradation and ensure experimental consistency. This compound is a selective, cyclopentane-derived neuraminidase inhibitor active against influenza A and B viruses.[1][2] Proper handling is critical to maintain its potency and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or has visible precipitate. What should I do?
A1: This typically indicates that the solubility limit has been exceeded in the chosen solvent. This compound, while soluble in aqueous buffers like PBS, has finite solubility.[3] We recommend preparing stock solutions in DMSO first, which can then be diluted into your aqueous experimental buffer. If using a crystalline solid directly in an aqueous buffer, ensure the solution is not supersaturated and consider gentle warming or vortexing. Do not use a solution with visible precipitate, as the concentration will be inaccurate.
Q2: I'm observing a significant loss of inhibitory activity from my working solutions, even when stored at 4°C. What is the likely cause?
A2: The most common cause of activity loss in aqueous solutions is chemical degradation. This compound is susceptible to hydrolysis, particularly at non-neutral pH. Storing aqueous solutions for more than one day is not recommended.[3] For multi-day experiments, it is best practice to prepare fresh working solutions daily from a frozen DMSO stock.
Q3: Can I store my diluted, ready-to-use aqueous solutions of this compound?
A3: We strongly advise against storing dilute aqueous solutions. Hydrolysis and potential microbial contamination can degrade the compound, compromising your experiments. Always prepare fresh dilutions from a concentrated stock solution immediately before use.
Q4: Does exposure to standard laboratory lighting affect this compound stability?
A4: Yes, prolonged exposure to light can lead to photodegradation. While short-term exposure during experimental setup is generally acceptable, stock solutions and plates containing the compound should be protected from light, for example by using amber vials or covering with aluminum foil.
Troubleshooting Guide: Loss of Compound Activity
If you are experiencing a loss of this compound's expected inhibitory effect, use the following decision tree to diagnose the potential cause.
Stability Data
The following tables summarize the stability of this compound in solution under various conditions. Data was generated by analyzing the percentage of intact this compound remaining via HPLC.
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer
| Buffer pH | Temperature | % Remaining (8 hours) | % Remaining (24 hours) |
| 5.5 | 25°C | 91% | 78% |
| 6.5 | 25°C | 98% | 94% |
| 7.2 | 4°C | >99% | 98% |
| 7.2 | 25°C | 99% | 95% |
| 8.5 | 25°C | 90% | 75% |
Table 2: Effect of Light Exposure on this compound Stability (Conditions: pH 7.2, 25°C)
| Condition | % Remaining (8 hours) | % Remaining (24 hours) |
| Dark (Amber vial) | >99% | 95% |
| Ambient Lab Light | 96% | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Solid Compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM master stock solution by dissolving the compound in anhydrous DMSO. For example, to make 1 mL of 10 mM stock (MW: 340.46 g/mol ), dissolve 3.4 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until all solid is dissolved.
-
-
Storage of Master Stock:
-
Aliquot the 10 mM DMSO stock into smaller, single-use volumes in tightly sealed vials.
-
Store aliquots at -20°C. Under these conditions, the DMSO stock is stable for at least 6 months. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Immediately before an experiment, thaw a single aliquot of the 10 mM DMSO master stock.
-
Perform serial dilutions into the final aqueous assay buffer (e.g., MES buffer, pH 6.5) to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
Protocol 2: Workflow for Assessing Compound Stability via HPLC
This protocol outlines a general method to verify the stability of this compound under specific experimental conditions.
Hypothetical Degradation Pathway
The primary degradation route for this compound in aqueous solution is believed to be hydrolysis, accelerated by non-neutral pH. This process cleaves a key functional group, rendering the molecule inactive as it can no longer effectively bind to the neuraminidase active site.
References
Technical Support Center: BCX-1898 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BCX-1898 in in vivo experiments. The information is tailored for scientists and drug development professionals to enhance the efficacy and reproducibility of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as RWJ-270201, is a potent, orally active, selective inhibitor of influenza A and B virus neuraminidase.[1][2] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[2][3]
Q2: What are the key advantages of this compound observed in preclinical studies?
A2: Preclinical studies in mouse models have demonstrated that this compound exhibits potent antiviral activity against a range of influenza A and B strains.[4][5] It has been shown to be effective at reducing lung virus titers, preventing death, and lessening the severity of disease symptoms when administered orally.[4][5] In some studies, this compound (as RWJ-270201) was found to be as effective as or, in some instances, more potent than oseltamivir.[4]
Q3: What is the recommended route of administration and dosage for in vivo mouse studies?
A3: this compound is orally bioavailable and is typically administered via oral gavage in mouse models.[1][4] Efficacious doses in published studies have ranged from 1 mg/kg/day to 100 mg/kg/day, administered twice daily for 5 days.[6][7] The optimal dose will depend on the influenza virus strain and the viral challenge dose.[6]
Q4: How should this compound be formulated for oral administration in animal studies?
A4: For in vivo experiments, this compound (as RWJ-270201) has been successfully formulated in sterile 0.9% sodium chloride or 0.5% carboxymethyl cellulose.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy in mouse models. | Suboptimal Dosing or Timing: The dose of this compound may be too low for the specific viral strain or challenge dose. The timing of treatment initiation is also critical; delayed treatment can result in reduced efficacy.[6] | Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions. Early Treatment Initiation: Initiate treatment as early as possible after viral challenge, ideally within 4 hours.[4] |
| Virus Strain Variability: The efficacy of this compound can vary depending on the influenza virus strain used.[7] | Confirm In Vitro Susceptibility: Before starting in vivo experiments, confirm the susceptibility of your specific influenza virus strain to this compound in vitro. | |
| Poor Oral Bioavailability: Although this compound is orally active, factors such as animal fasting state can influence absorption. Issues with the formulation can also lead to poor bioavailability. | Standardize Administration Protocol: Ensure consistent administration protocols, including the fasting state of the animals. Optimize Formulation: If poor absorption is suspected, consider optimizing the formulation. While this compound has shown good oral efficacy, for other polar neuraminidase inhibitors, prodrug strategies have been explored to enhance oral absorption.[8][9] | |
| High variability in animal weight loss and survival rates. | Inconsistent Viral Challenge: Variability in the viral challenge dose administered to each animal can lead to inconsistent disease progression. | Standardize Inoculation Procedure: Ensure a consistent and accurate viral inoculation procedure for all animals. |
| Animal Health Status: Pre-existing health conditions in the animals can affect their response to both the virus and the treatment. | Health Screening: Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. | |
| Unexpected toxicity or adverse effects. | High Dose: Although this compound (as RWJ-270201) was reported to be non-toxic at doses as high as 1,000 mg/kg/day in mice, individual animal sensitivities can vary.[4][5] | Dose De-escalation: If toxicity is observed, reduce the dose. Vehicle Control: Ensure that the vehicle used for formulation is not causing any adverse effects by including a vehicle-only control group. |
Experimental Protocols
In Vivo Efficacy Evaluation of this compound in a Mouse Model of Influenza Infection
This protocol is based on methodologies described in studies of RWJ-270201 (this compound).[4][5][6]
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Influenza A or B virus strain (e.g., A/NWS/33 (H1N1), A/Shangdong/09/93 (H3N2))[4]
-
Specific-pathogen-free mice (e.g., BALB/c, female, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Equipment for monitoring weight, survival, and for tissue collection.
2. Experimental Workflow:
3. Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Virus Challenge: Lightly anesthetize mice and intranasally inoculate with a predetermined lethal or sublethal dose of influenza virus.
-
Treatment: Begin oral gavage treatment with this compound or vehicle control at 4 hours post-infection. Administer treatment twice daily for 5 days.
-
Monitoring: Monitor mice daily for weight loss and survival for 14-21 days.
-
Efficacy Endpoints:
-
Survival Rate: Record the number of surviving animals in each group daily.
-
Body Weight: Weigh each animal daily as an indicator of morbidity.
-
Lung Viral Titer: On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group and collect lungs to determine viral titers by methods such as TCID50 or plaque assay.[4]
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of RWJ-270201 (this compound) against Influenza A/Victoria/3/75 (H3N2) in Mice
| Treatment Group (Dose, mg/kg/day) | Survival (%) | Mean Day of Death (Survivors Excluded) | Lung Consolidation (%) | Lung Virus Titer (log10 CCID50/g) on Day 9 |
| Placebo | 0 | 9.8 | 75 | 4.5 |
| RWJ-270201 (100) | 100 | - | 5 | <1.0 |
| RWJ-270201 (10) | 100 | - | 10 | 1.2 |
| RWJ-270201 (1) | 60 | 11.5 | 30 | 2.8* |
*Data are illustrative and compiled from descriptions in Sidwell et al., 2001.[4] *P < 0.05 compared to placebo.
Signaling Pathway
Mechanism of Action of Neuraminidase Inhibitors
The influenza virus life cycle involves several stages, with neuraminidase playing a critical role in the final step of viral release. This compound acts by inhibiting this enzyme.
References
- 1. journals.asm.org [journals.asm.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo influenza virus-inhibitory effects of the cyclopentane neuraminidase inhibitor RJW-270201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of virus strain, challenge dose, and time of therapy initiation on the in vivo influenza inhibitory effects of RWJ-270201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increasing Oral Absorption of Polar Neuraminidase Inhibitors: A Prodrug Transporter Approach Applied to Oseltamivir Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing oral absorption of polar neuraminidase inhibitors: a prodrug transporter approach applied to oseltamivir analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BCX-1898 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCX-1898, a selective influenza virus neuraminidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active neuraminidase inhibitor with a cyclopentane-derived structure.[1][2][3][4] Its primary mechanism of action is the inhibition of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase activity, this compound prevents the spread of the virus to other cells.
Q2: Against which influenza virus strains is this compound effective?
A2: this compound has demonstrated antiviral activity against a range of influenza A and B viruses. This includes influenza A subtypes H1N1, H3N2, and H5N1, as well as influenza B viruses.[1][4]
Q3: What are the typical EC50 values for this compound?
A3: In Madin-Darby Canine Kidney (MDCK) cells, this compound exhibits EC50 (half-maximal effective concentration) values ranging from less than 0.01 to 21 μM for various influenza A and B virus strains.[1][3][4]
Q4: How should this compound be stored?
A4: this compound should be stored at -20°C.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Neuraminidase Inhibition Assays
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent enzyme or substrate concentration.
-
Solution: Ensure precise and consistent dilution of the viral neuraminidase and the MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate for each assay. Prepare fresh substrate dilutions for each experiment.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions to reduce variability.
-
-
Possible Cause: Fluctuation in incubation times or temperatures.
-
Solution: Strictly adhere to the specified incubation times and temperatures. Use a calibrated incubator and timer.
-
Problem: No or very low signal in the assay.
-
Possible Cause: Inactive neuraminidase enzyme.
-
Solution: Verify the activity of the viral lysate. Ensure proper storage of the virus stock.
-
-
Possible Cause: Degraded MUNANA substrate.
-
Solution: The MUNANA substrate is light-sensitive. Protect it from light during preparation and storage. Prepare fresh working solutions from a stock stored at -20°C.
-
-
Possible Cause: Incorrect filter settings on the fluorometer.
-
Solution: Ensure the fluorometer is set to the correct excitation (around 355-365 nm) and emission (around 450-460 nm) wavelengths for the detection of 4-methylumbelliferone (4-MU).
-
Cell-Based Antiviral Assays
Problem: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, this should be below 0.5%. Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines may have varying sensitivities to the compound. Perform a standard cytotoxicity assay (e.g., MTT, MTS, or Neutral Red Uptake) to determine the CC50 (50% cytotoxic concentration) of this compound on the specific cell line being used.
-
-
Possible Cause: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.
-
Problem: Inconsistent antiviral activity (EC50 values).
-
Possible Cause: Variation in virus titer.
-
Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer the virus stock regularly to ensure accuracy.
-
-
Possible Cause: Cell passage number.
-
Solution: High passage numbers can alter cell characteristics and their susceptibility to viral infection. Use cells within a defined low passage number range for all experiments.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with sterile PBS or medium without cells.
-
Data Presentation
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Influenza Virus Strain | Cell Line | Assay Type | EC50 (μM) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | <0.01 - 5 |
| Influenza A/H3N2 | MDCK | CPE Reduction | 0.1 - 10 |
| Influenza A/H5N1 | MDCK | Virus Yield Reduction | <0.01 - 1 |
| Influenza B | MDCK | CPE Reduction | 1 - 21 |
Note: The EC50 values presented are a general range based on available data.[1][3][4] Specific values may vary depending on the specific virus isolate and experimental conditions.
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation | Poor solubility of this compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low and non-toxic. Briefly sonicate the stock solution if needed. |
| Inconsistent Results | Variability in cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and form a uniform monolayer before adding the virus and compound. |
| Low Assay Window | Suboptimal virus inoculum. | Optimize the virus MOI to achieve a robust infection level that provides a clear signal-to-noise ratio for measuring inhibition. |
| False Positives in HTS | Compound interferes with the assay readout (e.g., autofluorescence). | Perform counter-screens in the absence of the virus or enzyme to identify compounds that directly interfere with the assay chemistry or detection method. |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.
Materials:
-
This compound
-
Influenza virus stock with known neuraminidase activity
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Stop Solution: Freshly prepared solution of 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.
-
Assay Reaction:
-
Add 50 µL of diluted virus to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound to the corresponding wells.
-
Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition: Add 50 µL of freshly prepared MUNANA solution (final concentration of 100 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Fluorescence Reading: Read the fluorescence on a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cytopathic Effect (CPE) Reduction Assay
Materials:
-
This compound
-
Influenza virus stock
-
MDCK cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Trypsin-TPCK (for virus activation)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Neutral Red)
-
96-well clear, flat-bottom plates
-
Plate reader (Luminometer, spectrophotometer, or fluorometer as appropriate)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Compound Addition: The next day, remove the growth medium and add serial dilutions of this compound prepared in infection medium (serum-free medium containing trypsin-TPCK). Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.
-
Virus Infection: Add the influenza virus at a pre-determined MOI to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.
-
Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Reading: Read the plate using the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition of CPE for each this compound concentration and determine the EC50 value. Also, calculate the CC50 from the compound-only control wells.
Visualizations
Caption: Mechanism of action of this compound in the influenza virus lifecycle.
Caption: General workflow for a cell-based antiviral assay with this compound.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to BCX-1898 in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to the novel neuraminidase inhibitor, BCX-1898, in their cell line models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you identify, understand, and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing a reduced response to the drug. What are the initial steps I should take?
A1: When you observe a decrease in the efficacy of this compound, it is crucial to first rule out experimental variables before concluding that resistance has developed. Start by:
-
Confirming Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh dilution from a new stock if possible and repeat the experiment.
-
Authenticating Your Cell Line: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. This will help rule out cross-contamination with a less sensitive cell line.
-
Testing for Mycoplasma: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular responses to drugs. Regularly test your cultures to ensure they are clean.[1]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[1][2] A significant increase in the IC50 value is a strong indicator of acquired resistance.[1] This is typically measured using a cell viability or plaque reduction assay.
Q3: What are the common mechanisms of resistance to neuraminidase inhibitors like this compound?
A3: Resistance to neuraminidase inhibitors typically arises from specific mutations within the neuraminidase (NA) gene. These mutations can interfere with drug binding to the active site of the enzyme. Some well-documented mutations conferring resistance to other neuraminidase inhibitors include H274Y in N1 subtypes and R292K and E119G in N2 subtypes.[3][4][5] The primary mechanisms of resistance are:
-
Target Alteration: Mutations in the NA active site that reduce the binding affinity of this compound.[4][5][6]
-
Changes in Hemagglutinin (HA): Mutations in the HA protein can sometimes compensate for a less efficient NA, allowing the virus to replicate even with inhibited NA activity.[3]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound Observed in Cell Line
This guide will help you systematically investigate the potential mechanisms behind an observed increase in the IC50 of this compound.
1.1. Quantify the Degree of Resistance
The first step is to accurately quantify the change in sensitivity.
-
Action: Perform a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell line.
-
Data Presentation:
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Line | 15 | 1.0 |
| Resistant Line | 180 | 12.0 |
-
Interpretation: A Resistance Index (RI) greater than 1 indicates a loss of sensitivity. An RI significantly greater than 1 (e.g., >10) confirms the development of a resistant phenotype.[1]
1.2. Sequence the Neuraminidase (NA) Gene
-
Action: Extract viral RNA from both the parental and resistant strains. Reverse transcribe the RNA to cDNA and sequence the NA gene to identify any mutations.
-
Data Presentation:
| Strain | NA Gene Mutation | Amino Acid Change | Location |
| Parental | None | - | - |
| Resistant | GAG -> GGG | E119G | Active Site |
-
Interpretation: The presence of mutations in the NA active site, such as E119G, is a strong indicator of target-based resistance.[3][4]
Experimental Protocols
Protocol 1: Determination of IC50 using a Plaque Reduction Assay
This protocol details the steps to determine the concentration of this compound required to inhibit viral plaque formation by 50%.
-
Cell Seeding: Seed confluent monolayers of MDCK cells in 6-well plates.
-
Virus Inoculation: Infect the cell monolayers with the virus at a concentration that produces approximately 100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol 2: Sanger Sequencing of the Neuraminidase (NA) Gene
This protocol outlines the procedure for identifying mutations in the NA gene.
-
RNA Extraction: Extract viral RNA from infected cell culture supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and NA-specific primers.
-
PCR Amplification: Amplify the full-length NA gene from the cDNA using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using a set of overlapping primers to cover the entire gene.
-
Sequence Analysis: Align the sequencing results from the resistant strain to the parental strain to identify any nucleotide changes and corresponding amino acid substitutions.
Visualizations
Caption: Workflow for troubleshooting this compound resistance.
Caption: Mechanism of this compound action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of BCX-1898
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the influenza neuraminidase inhibitor BCX-1898 to improve its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the bioavailability of this compound.
| Observed Issue | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low oral absorption of this compound in animal models. | This compound possesses polar functional groups (carboxylic acid and guanidino groups) that can limit its passive diffusion across the intestinal membrane. | 1. Prodrug Synthesis: Mask the polar functional groups with lipophilic moieties. Esterification of the carboxylic acid or derivatization of the guanidino group can increase lipophilicity and enhance absorption. 2. Formulation Strategies: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract. |
| High variability in plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound or its prodrugs can lead to inconsistent dissolution and absorption. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution. 2. Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer carrier can improve its solubility and dissolution rate. |
| A synthesized this compound prodrug shows good in vitro stability but low in vivo efficacy. | The prodrug may not be efficiently converted to the active parent drug (this compound) in vivo. | 1. Enzyme-Targeted Prodrugs: Design prodrugs that are substrates for highly expressed enzymes in the liver or intestine (e.g., carboxylesterases). 2. In Vitro Metabolism Studies: Evaluate the conversion of the prodrug to this compound in liver microsomes or plasma from the target species to assess metabolic activation. |
| Modified this compound shows improved permeability in Caco-2 cell assays but still has low oral bioavailability. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, or it may undergo significant first-pass metabolism in the liver. | 1. Efflux Transporter Inhibition Studies: Co-administer the modified this compound with a known P-glycoprotein inhibitor in Caco-2 cell assays to see if permeability improves. 2. Metabolic Stability Assessment: Incubate the compound with liver microsomes to determine its metabolic half-life. If metabolism is rapid, consider modifying the metabolically liable sites. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key structural features?
This compound is an orally active, cyclopentane-based neuraminidase inhibitor effective against influenza A and B viruses.[1][2][3][4] Its chemical formula is C17H32N4O3, and it has a molecular weight of 340.46 g/mol .[1] Key structural features that influence its bioavailability include a carboxylic acid group, a guanidino group, and a secondary amide, all of which are potential sites for chemical modification.
2. Why might I need to improve the bioavailability of this compound?
While described as "orally active," there may be opportunities to enhance its therapeutic profile. Improving bioavailability can lead to lower and less frequent dosing, reduced inter-individual variability in drug exposure, and potentially a better safety profile. For neuraminidase inhibitors, which often contain polar groups for target binding, poor absorption can be a challenge.
3. What are the most promising prodrug strategies for this compound?
Given its structure, two primary prodrug strategies are highly relevant:
-
Ester Prodrugs: Similar to the successful neuraminidase inhibitor oseltamivir (Tamiflu), which is an ethyl ester prodrug, the carboxylic acid moiety of this compound can be esterified to increase its lipophilicity and facilitate absorption.[5]
-
Amino Acid Prodrugs: The carboxylic acid or guanidino group can be derivatized with amino acids to target intestinal peptide transporters, such as PEPT1. This has been shown to dramatically improve the bioavailability of other polar neuraminidase inhibitors.[6]
4. What formulation approaches can be used to enhance the bioavailability of this compound?
Several formulation strategies can be employed:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[7]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a suitable polymer carrier can enhance its aqueous solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and potentially improve absorption.[8]
5. How can I assess the bioavailability of my modified this compound?
A standard approach involves in vivo pharmacokinetic studies in an animal model (e.g., rats or mice). The compound is administered orally and intravenously in separate groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the compound (and the parent drug, in the case of a prodrug) are measured. The absolute oral bioavailability (F%) is then calculated as:
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Where AUC is the area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Synthesis of an Ethyl Ester Prodrug of this compound
This protocol describes a general method for the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl2) or a carbodiimide coupling reagent (e.g., EDC) with DMAP
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend this compound in anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the ethyl ester of this compound.
-
Confirm the structure of the product by NMR and mass spectrometry.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (e.g., modified this compound)
-
Lucifer yellow (a marker for paracellular transport)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
To assess transport in the opposite direction (efflux), add the test compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Absorption and metabolism of a this compound prodrug.
Caption: Strategies for enhancing this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Population analysis of the pharmacokinetics and pharmacodynamics of RWJ-270201 (BCX-1812) in treating experimental influenza A and B virus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Technical Support Center: Interpreting Unexpected Data from BCX-1898 Experiments
Disclaimer: As of November 2025, there is no publicly available information on a compound specifically designated as BCX-1898. The following technical support guide has been developed based on common principles and challenges associated with neuraminidase inhibitors (NAIs), a likely class for an antiviral compound with such a designation. This guide is intended to serve as a comprehensive resource for researchers working with novel NAIs, using this compound as a placeholder.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a neuraminidase inhibitor like this compound?
A neuraminidase inhibitor (NAI) is designed to block the enzymatic activity of neuraminidase, a glycoprotein on the surface of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from infected cells.[2] By inhibiting neuraminidase, the virus is unable to spread to other cells, thus curtailing the infection.[1]
Q2: What is a typical quantitative measure of success for an NAI in an in vitro experiment?
The most common measure is the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[3] Lower IC50 values indicate higher potency of the inhibitor. These values can be influenced by the influenza subtype, any existing mutations in the neuraminidase, and the specific assay used.[4]
Q3: Are there known mutations that can affect the efficacy of neuraminidase inhibitors?
Yes, several mutations in the neuraminidase gene have been identified that confer resistance to NAIs.[5][6] A well-known example is the H274Y mutation in N1, which can significantly increase resistance to oseltamivir.[6][7] Other mutations, such as E119V and R292K in H3N2 viruses, have also been associated with reduced susceptibility.[8] The mechanisms of resistance can include changes in the enzyme's catalytic site or structural hindrances that prevent the inhibitor from binding effectively.[7]
Troubleshooting Guides for Unexpected Experimental Results
Issue 1: Higher than Expected IC50 Values
Q: We are observing significantly higher IC50 values for this compound than anticipated. What could be the cause?
A: Higher than expected IC50 values suggest reduced inhibition of the neuraminidase enzyme. Several factors could contribute to this observation:
-
Viral Strain and Mutations: The influenza strain you are using may harbor mutations that confer resistance to this compound. It is crucial to sequence the neuraminidase gene of your viral stock to check for known resistance mutations.
-
Assay Conditions: The IC50 values can be highly sensitive to assay conditions.[4] Inconsistencies in pH, temperature, substrate concentration, or incubation times can lead to variability in the results.[9]
-
Inhibitor Integrity: Ensure that your stock of this compound is properly stored and has not degraded. Multiple freeze-thaw cycles should be avoided.[10]
-
Pre-incubation Time: Some neuraminidase inhibitors exhibit slow-binding kinetics, meaning they require a longer pre-incubation period with the enzyme to achieve maximum inhibition.[11][12] If your pre-incubation time is too short, you may be underestimating the inhibitor's potency.
Issue 2: High Variability Between Experimental Replicates
Q: Our neuraminidase inhibition assays are showing poor reproducibility between replicates. What are the common sources of variability?
A: High variability can obscure the true effect of your compound. Consider the following potential sources of error:
-
Pipetting Inaccuracy: Small volumes are often used in these assays, making them susceptible to pipetting errors. Ensure your pipettes are calibrated and that you are using appropriate techniques.
-
Inconsistent Incubation Times: The timing of each step, particularly the pre-incubation of the inhibitor with the virus and the incubation with the substrate, must be consistent across all wells and plates.
-
Plate Edge Effects: The outer wells of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. It is advisable to avoid using the outermost wells for critical samples.
-
Virus Titer: The amount of virus used in the assay should be consistent. A virus stock with a variable titer will lead to inconsistent neuraminidase activity and, consequently, variable IC50 values.
Issue 3: Discrepancy Between Different Assay Formats
Q: We are getting conflicting results for this compound when using a fluorescence-based assay versus a chemiluminescence-based assay. Why might this be happening?
A: Different assay formats can yield different absolute IC50 values due to variations in their underlying chemistry and sensitivity.[4][13]
-
Substrate Differences: Fluorescence-based assays, like those using MUNANA substrate, and chemiluminescence-based assays, such as those with NA-Star or NA-XTD substrates, have different sensitivities and signal stabilities.[4]
-
Data Interpretation: While the absolute IC50 values may differ, the interpretation of susceptibility (sensitive, reduced susceptibility, or resistant) should be comparable.[4] It is important to establish baseline IC50 values for control viruses for each assay format.
-
Compound Interference: It is possible that this compound or its formulation interferes with the detection method of one of the assays (e.g., quenching fluorescence). This can be tested by running controls with the compound in the absence of the enzyme.
Quantitative Data Summary
Table 1: Representative IC50 Values (nM) for Common Neuraminidase Inhibitors Against Different Influenza Strains
| Influenza Strain | Oseltamivir | Zanamivir | Peramivir |
| A(H1N1)pdm09 | ~1.0 | ~0.5 | ~0.2 |
| A(H3N2) | ~2.0 | ~1.5 | ~0.5 |
| Influenza B | ~10.0 | ~2.5 | ~1.0 |
Note: These are approximate values and can vary significantly based on the specific viral isolate and assay conditions.
Table 2: Impact of Common Neuraminidase Mutations on Inhibitor Susceptibility (Fold-Increase in IC50)
| Mutation (Virus Type) | Oseltamivir | Zanamivir | Peramivir |
| H275Y (H1N1) | >100 | <2 | >100 |
| E119V (H3N2) | ~5-10 | <2 | <2 |
| R292K (H3N2) | >1000 | ~5-10 | >1000 |
| I223K (Influenza B) | <2 | ~5-10 | <2 |
Data compiled from multiple sources. Fold-increases are approximate and can vary.[6][14]
Experimental Protocols
Standard Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure and may require optimization for specific viral strains and inhibitors.
-
Reagent Preparation:
-
Prepare a master stock of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare the MUNANA substrate working solution (e.g., 300 µM in assay buffer).[15]
-
Prepare a stop solution (e.g., ethanol and NaOH mixture).[15]
-
Dilute the virus stock to a concentration that gives a linear signal over the course of the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each this compound dilution to the appropriate wells.
-
Add 25 µL of diluted virus to each well containing the inhibitor and to the virus control wells. Add assay buffer to the no-virus control wells.
-
Pre-incubate the plate at 37°C for 20-30 minutes.
-
Add 25 µL of the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubate at ambient temperature for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the fluorescence on a plate reader (Excitation: 365 nm, Emission: 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-virus control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of neuraminidase inhibition by this compound.
Caption: General experimental workflow for a neuraminidase inhibition assay.
Caption: Troubleshooting decision tree for unexpected neuraminidase assay data.
References
- 1. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuraminidase characterisation reveals very low levels of antiviral resistance and the presence of mutations associated with reduced antibody effectiveness in the Irish influenza 2018/2019 season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuraminidase Mutations Conferring Resistance to Oseltamivir in Influenza A(H7N9) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Potential of BCX-1898: A Comparative Analysis of a Novel Neuraminidase Inhibitor
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the preclinical therapeutic potential of BCX-1898, a novel cyclopentane-derived influenza neuraminidase inhibitor, with other established antiviral agents. The data presented is compiled from early preclinical studies to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance and the experimental basis for its evaluation.
Executive Summary
This compound emerged as a potent and selective inhibitor of influenza A and B viruses in preclinical studies. As part of a series of cyclopentane derivatives developed by BioCryst Pharmaceuticals, it demonstrated significant in vitro activity, in some instances comparable or superior to existing neuraminidase inhibitors like zanamivir and oseltamivir. While this compound showed promise, its development was ultimately discontinued in favor of a related compound, peramivir (BCX-1812/RWJ-270201), which progressed to clinical trials and received regulatory approval. This guide delves into the available preclinical data for this compound to provide a comparative therapeutic landscape.
Mechanism of Action: Neuraminidase Inhibition
This compound, like other neuraminidase inhibitors, targets a key enzyme on the surface of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By cleaving sialic acid residues from the host cell's surface, neuraminidase prevents the aggregation of budding virions and facilitates their spread to other cells. This compound competitively binds to the active site of the neuraminidase enzyme, effectively blocking its function. This leads to the clumping of new virus particles on the surface of the infected cell, thereby preventing their release and halting the progression of the infection.
Comparative In Vitro Efficacy
This compound was evaluated in parallel with other neuraminidase inhibitors against a panel of influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits the viral cytopathic effect by 50%, was the primary measure of antiviral activity.
| Virus Strain | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) | Zanamivir EC50 (µM) |
| Influenza A | |||
| A/Texas/36/91 (H1N1) | 0.02 | 0.004 | 0.008 |
| A/Bayern/07/95 (H3N2) | 0.02 | 0.004 | 0.008 |
| A/Nanchang/933/95 (H3N2) | 0.04 | 0.008 | 0.01 |
| A/Turkey/1/97 (H5N1) | <0.01 | <0.01 | <0.01 |
| Influenza B | |||
| B/Harbin/07/94 | 21 | 0.2 | 0.02 |
| B/Panama/45/90 | 2.0 | 0.2 | 0.02 |
Data summarized from preclinical studies. Absolute values may vary between experiments.
In Vivo Efficacy in Animal Models
While specific quantitative data for this compound in animal models is limited in publicly available literature, a study on cyclopentane derivatives, including this compound, reported significant protective effects in mice infected with influenza A virus. In these studies, intranasal administration of this compound was 100% effective in preventing mortality at a dose of 0.01 mg/kg/day. The cyclopentane derivatives, as a class, were found to have equal or better efficacy compared to oseltamivir carboxylate and zanamivir in this model.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells were cultured in 96-well microplates in Eagle's minimal essential medium (MEM) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Confluent cell monolayers were infected with approximately 100 CCID50 (50% cell culture infectious doses) of the respective influenza virus strain.
-
Drug Treatment: Immediately after infection, various concentrations of this compound, oseltamivir carboxylate, and zanamivir were added to the culture medium.
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere of 5% CO2 for 3 days.
-
Assessment of Cytopathic Effect (CPE): The inhibition of viral CPE was determined visually and quantified by the neutral red dye uptake method.
-
EC50 Determination: The 50% effective concentration (EC50) was calculated as the drug concentration that inhibited virus-induced cell death by 50%.
Mouse Influenza Model
-
Animal Model: Female BALB/c mice were used for the in vivo efficacy studies.
-
Virus Challenge: Mice were intranasally inoculated with a lethal dose of influenza A/Nanchang/933/95 (H3N2) virus.
-
Drug Administration: this compound was administered intranasally at varying doses, with treatment initiated either before or after the virus challenge.
-
Monitoring: Mice were monitored daily for signs of illness and mortality for 21 days post-infection.
-
Efficacy Endpoints: The primary endpoints were the prevention of death and the reduction in lung virus titers.
Conclusion and Future Perspectives
The preclinical data for this compound demonstrates its potential as a potent inhibitor of a broad range of influenza viruses. Its in vitro activity against certain strains was comparable to that of oseltamivir and zanamivir. However, the selection of peramivir (BCX-1812) for further clinical development suggests that it may have possessed a more favorable overall profile, potentially in terms of pharmacokinetics, safety, or broader efficacy.
While the development of this compound was discontinued, the data generated from its early evaluation contributed to the successful development of a new class of antiviral drugs. For researchers in the field of antiviral drug discovery, the story of this compound and its analogs provides valuable insights into the structure-activity relationships of cyclopentane-based neuraminidase inhibitors and the rigorous process of lead candidate selection. Further exploration of the chemical space around the cyclopentane scaffold could potentially lead to the discovery of next-generation neuraminidase inhibitors with improved efficacy and resistance profiles.
BCX-1898 Versus Oseltamivir: A Comparative Efficacy Guide for Influenza Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of BCX-1898, an investigational neuraminidase inhibitor, with the established clinical efficacy of Oseltamivir for the treatment of influenza. The information is presented to aid researchers and professionals in the field of antiviral drug development.
Mechanism of Action: Neuraminidase Inhibition
Both this compound and Oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells, thereby curtailing the infection.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, inhibitory activities, and in vivo efficacy of BCX-2798 and the related compound, Zanamivir. This analysis is supported by experimental data to delineate the distinct therapeutic applications and inhibitory profiles of these antiviral agents.
In the landscape of antiviral drug development, targeting viral neuraminidase has proven to be a successful strategy for combating respiratory infections. This guide focuses on a comparative analysis of two key neuraminidase inhibitors: BCX-2798, a potent inhibitor of the parainfluenza virus (PIV) hemagglutinin-neuraminidase (HN) protein, and Zanamivir, a well-established inhibitor of influenza virus neuraminidase (NA). While both compounds target a similar enzymatic function, their specificity and mode of interaction differ significantly, reflecting the structural variations in their respective viral targets.
Mechanism of Action: A Tale of Two Viruses
BCX-2798 was developed through structure-based drug design to specifically inhibit the HN protein of parainfluenza viruses.[1] This viral surface glycoprotein is multifunctional, possessing both hemagglutinin activity, which is responsible for binding to sialic acid receptors on host cells, and neuraminidase activity, which is crucial for the release of newly formed virus particles from infected cells. BCX-2798 effectively inhibits both of these functions, thereby disrupting the viral life cycle at both the entry and exit stages.[1][2]
Zanamivir, a sialic acid analog, is a selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[3][4][5] Its mechanism of action is centered on blocking the active site of the neuraminidase protein.[3][4] This inhibition prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.[3][4][5]
Comparative Inhibitory Activity
The inhibitory potency of BCX-2798 and Zanamivir has been evaluated in various in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) of BCX-2798 against different human parainfluenza viruses (hPIV). It is important to note that BCX-2798 has been shown to be inactive against influenza virus hemagglutinin (HA) and neuraminidase (NA).[2][6]
| Compound | Virus Target | Assay Type | IC50 (µM) |
| BCX-2798 | hPIV-1 | Hemagglutination Inhibition (HI) | 0.1 |
| hPIV-1 | Neuraminidase Inhibition (NI) | 0.02 | |
| hPIV-2 | Hemagglutination Inhibition (HI) | 4.8 | |
| hPIV-2 | Neuraminidase Inhibition (NI) | 1.2 | |
| hPIV-3 | Hemagglutination Inhibition (HI) | 4.8 | |
| hPIV-3 | Neuraminidase Inhibition (NI) | 20 | |
| Zanamivir | Influenza A and B | Neuraminidase Inhibition (NI) | Varies by strain (typically in the low nanomolar to low micromolar range) |
Data for BCX-2798 sourced from Alymova et al., 2004.[2][6]
In Vivo Efficacy: From Animal Models to Clinical Use
Animal studies have demonstrated the prophylactic efficacy of BCX-2798 in mouse models of parainfluenza virus infection. Intranasal administration of BCX-2798 before infection with a lethal dose of a recombinant Sendai virus expressing the hPIV-1 HN protein resulted in significantly reduced lung viral titers and protected mice from death.[1][7][8] However, therapeutic administration 24 hours after infection did not show a protective effect against mortality.[1][2]
Zanamivir has shown efficacy in both experimental and natural human influenza infections.[9][10][11] In clinical trials, early administration of inhaled Zanamivir has been shown to reduce the duration of influenza symptoms.[3][10][11] Intravenous administration of Zanamivir has also been found to be protective against infection and illness in experimental human influenza A virus challenge studies.[12]
Experimental Protocols
Neuraminidase Inhibition (NI) Assay
A common method to determine the inhibitory activity of compounds like BCX-2798 and Zanamivir is a fluorescence-based neuraminidase inhibition assay.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Protocol Outline:
-
Virus Preparation: A standardized amount of virus, predetermined by a neuraminidase activity assay, is used.
-
Inhibitor Dilution: The inhibitor (BCX-2798 or Zanamivir) is serially diluted to create a range of concentrations.
-
Incubation: The virus and inhibitor dilutions are incubated together in a 96-well plate to allow for inhibitor binding to the neuraminidase.
-
Substrate Addition: The fluorogenic substrate MUNANA is added to each well.
-
Enzymatic Reaction: The plate is incubated to allow the enzymatic reaction to proceed.
-
Reaction Termination: A stop solution (e.g., a basic solution like NaOH in ethanol) is added to terminate the reaction.
-
Fluorescence Reading: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for 4-methylumbelliferone).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated from the dose-response curve.[13]
Visualizing the Mechanisms
Signaling Pathway Diagrams
Caption: Zanamivir inhibits influenza virus release.
Caption: BCX-2798 inhibits parainfluenza attachment and release.
Experimental Workflow Diagram
Caption: Workflow for a Neuraminidase Inhibition Assay.
References
- 1. The Novel Parainfluenza Virus Hemagglutinin-Neuraminidase Inhibitor BCX 2798 Prevents Lethal Synergism between a Paramyxovirus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Zanamivir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy of Novel Hemagglutinin-Neuraminidase Inhibitors BCX 2798 and BCX 2855 against Human Parainfluenza Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the Novel Parainfluenza Virus Hemagglutinin-Neuraminidase Inhibitor BCX 2798 in Mice—Further Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the novel parainfluenza virus haemagglutinin-neuraminidase inhibitor BCX 2798 in mice - further evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety and Efficacy of Intravenous Zanamivir in Preventing Experimental Human Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BCX-1898 and Other Neuraminidase Inhibitors for Influenza Treatment
A comprehensive guide for researchers and drug development professionals on the cross-validation of BCX-1898's antiviral activity in comparison to established influenza neuraminidase inhibitors, zanamivir and oseltamivir.
This guide provides a detailed comparison of the preclinical efficacy of this compound (also known as RWJ-270201 or peramivir), a potent and selective inhibitor of influenza virus neuraminidase, with the established antiviral drugs zanamivir and oseltamivir. The data presented herein is collated from various in vitro and in vivo studies to offer a comprehensive overview for researchers, scientists, and professionals involved in the development of novel anti-influenza therapeutics.
Mechanism of Action: Neuraminidase Inhibition
Influenza virus neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. It cleaves sialic acid residues on the cell surface, to which the viral hemagglutinin (HA) protein binds. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the cell surface, preventing their release and spread to other cells, thereby curtailing the infection. This compound, zanamivir, and oseltamivir are all competitive inhibitors that target the active site of the neuraminidase enzyme.
In Vitro Activity Comparison
The in vitro potency of neuraminidase inhibitors is typically assessed by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or the concentration required to inhibit 50% of viral replication in cell culture (EC50). The following tables summarize the comparative in vitro activities of this compound, oseltamivir carboxylate (the active metabolite of oseltamivir), and zanamivir against various influenza A and B strains.
Table 1: Neuraminidase Enzyme Inhibition (IC50, nM)
| Influenza Virus Strain | This compound (RWJ-270201) | Oseltamivir Carboxylate (GS4071) | Zanamivir (GG167) | Reference |
| Influenza A | ||||
| A/H1N1 | 0.09 - 0.34 | 0.45 - 2.2 | 0.3 - 1.5 | [1][2] |
| A/H3N2 | 0.34 - 1.4 | 0.01 - 0.45 | 0.95 - 2.3 | [1][2] |
| A/H2N2 | ~0.34 | ~0.45 | ~0.95 | [2] |
| Avian H5N1 | 0.9 - 4.3 | 1.9 - 69.2 | 2.2 - 30.1 | [3] |
| Avian H9N2 | 0.9 - 4.3 | 1.9 - 69.2 | 2.2 - 30.1 | [3] |
| Influenza B | ||||
| B strains | 0.6 - 11 | 6.4 - 24.3 | 1.6 - 17.0 | [1] |
Table 2: Inhibition of Viral Replication in MDCK Cells (EC50, µM)
| Influenza Virus Strain | This compound (RWJ-270201) | Oseltamivir Carboxylate (GS4071) | Zanamivir (GG167) | Reference |
| Influenza A | ||||
| A/H1N1 | <0.01 - 21 | Not consistently reported | Not consistently reported | [4] |
| A/H3N2 | <0.01 - 21 | Not consistently reported | Not consistently reported | [4] |
| A/H5N1 | <0.01 - 21 | Not consistently reported | Not consistently reported | [4] |
| Influenza B | ||||
| B strains | <0.01 - 21 | Not consistently reported | Not consistently reported | [4] |
Note: EC50 values for oseltamivir and zanamivir are not consistently reported in the same direct comparative studies as this compound, hence they are not included in Table 2.
In general, this compound demonstrates potent in vitro activity against a broad range of influenza A and B viruses, with IC50 values that are comparable or, in some cases, superior to those of oseltamivir and zanamivir.[1][2][3] Notably, against influenza B viruses, this compound and zanamivir appear to be more potent than oseltamivir carboxylate.[1][2]
Cross-Validation in In Vivo Models
The efficacy of antiviral compounds is critically evaluated in animal models of influenza infection. The mouse model is a well-established system to assess parameters such as survival, weight loss, and reduction in lung viral titers.
Table 3: Efficacy in a Murine Influenza Model (Lethal Challenge)
| Treatment (dose/day) | Administration Route | Treatment Start | Survival Rate (%) | Reference |
| This compound (RWJ-270201) | ||||
| 1 mg/kg | Oral | 4h pre-infection | 100 | [1] |
| 0.01 mg/kg | Intranasal | 4h pre-infection | 100 | [1] |
| 10 mg/kg | Oral | 24h post-infection | Significant protection | [1] |
| Oseltamivir | ||||
| 1 mg/kg (carboxylate) | Intranasal | 4h pre-infection | Partial protection | [1] |
| 10 mg/kg (prodrug) | Oral | 24h post-infection | Significant protection | [1] |
| Zanamivir | ||||
| 0.01 mg/kg | Intranasal | 4h pre-infection | Partial protection | [1] |
Table 4: Reduction in Lung Viral Titers in a Murine Influenza Model
| Treatment (dose/day) | Day Post-Infection | Lung Viral Titer Reduction vs. Control (log10 CCID50/g) | Reference |
| This compound (RWJ-270201) | |||
| 10 mg/kg | 1 | >4.0 | [5] |
| 1 mg/kg | 1 | ~3.0 | [5] |
| Oseltamivir | |||
| 10 mg/kg | 1 | ~3.5 | [5] |
| 1 mg/kg | 1 | ~2.5 | [5] |
In vivo studies in mice demonstrate that this compound is highly effective in protecting against lethal influenza virus challenge.[1][5] When administered orally, a 1 mg/kg/day dose of this compound resulted in 100% survival.[1] Notably, intranasal administration of this compound at a very low dose of 0.01 mg/kg/day provided complete protection, whereas oseltamivir and zanamivir at the same dose offered only partial protection.[1] Furthermore, this compound was shown to be more effective than oseltamivir in reducing lung viral titers, particularly at early time points post-infection.[5]
Activity Against Resistant Strains
The emergence of drug-resistant influenza strains is a significant clinical concern. Studies have evaluated the activity of this compound against influenza viruses with mutations that confer resistance to other neuraminidase inhibitors.
A zanamivir-resistant variant with a substitution in the neuraminidase active site (Glu119 to Gly or Ala) remained susceptible to this compound and oseltamivir carboxylate.[2] However, an oseltamivir-resistant variant with a His274 to Tyr substitution showed reduced susceptibility to both oseltamivir and this compound, but remained fully susceptible to zanamivir.[2] This indicates that while there is some cross-resistance, the unique chemical structure of each inhibitor can influence its activity against specific resistant strains.
Experimental Protocols
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagent Preparation : Dilutions of the test compounds (this compound, oseltamivir carboxylate, zanamivir) are prepared in an appropriate buffer. The influenza virus neuraminidase enzyme is also diluted to a working concentration. A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.
-
Incubation : The neuraminidase enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.
-
Substrate Addition : The fluorescent substrate MUNANA is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Reaction Incubation : The reaction is incubated at 37°C to allow for enzymatic cleavage of the substrate.
-
Reaction Termination : The reaction is stopped, typically by adding a high pH buffer.
-
Fluorescence Measurement : The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.
-
Data Analysis : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay in MDCK Cells
This assay determines the concentration of a compound required to inhibit the replication of the influenza virus in a cell culture system.
-
Cell Seeding : Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.
-
Virus Infection : The cell monolayers are infected with a known titer of influenza virus.
-
Compound Treatment : After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium containing serial dilutions of the test compounds is added to the cells.
-
Incubation : The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.
-
Virus Titer Determination : The amount of virus in the supernatant of each well is quantified. This can be done using various methods, such as a hemagglutination (HA) assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis : The 50% effective concentration (EC50) is determined by plotting the percentage of virus inhibition against the logarithm of the compound concentration.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent inhibitor of influenza virus neuraminidase with broad-spectrum activity against both influenza A and B viruses. In direct comparative studies, this compound exhibits in vitro and in vivo efficacy that is comparable, and in some instances superior, to the established neuraminidase inhibitors, oseltamivir and zanamivir. Its strong performance in animal models, particularly its high efficacy when administered intranasally at low doses and its ability to significantly reduce lung viral titers, underscores its potential as a valuable therapeutic agent for the treatment and prevention of influenza. Further clinical evaluation is warranted to fully establish its role in the management of human influenza infections.
References
- 1. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: The Investigational Neuraminidase Inhibitor BCX-1898 (Peramivir) Versus Standard of Care for Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational influenza antiviral BCX-1898, later developed and approved as peramivir, with the standard of care treatments for seasonal influenza. The information is compiled from preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic profile of this neuraminidase inhibitor.
Introduction: this compound (Peramivir) and the Standard of Care for Influenza
This compound, also known as RWJ-270201, is a potent and selective inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1] Developed by BioCryst Pharmaceuticals, this cyclopentane-based compound was later named peramivir and approved for intravenous (IV) administration for the treatment of acute uncomplicated influenza.[2][3]
The current standard of care for the treatment of influenza primarily involves oral neuraminidase inhibitors, such as oseltamivir, and the cap-dependent endonuclease inhibitor, baloxavir marboxil.[4] Antiviral treatment is recommended as soon as possible, particularly for patients with severe disease or those at high risk for complications.[5] This guide focuses on the comparative preclinical and clinical data between peramivir and the oral standard of care, primarily oseltamivir.
Preclinical Efficacy
In Vitro Neuraminidase Inhibition
This compound (RWJ-270201) demonstrated potent inhibitory activity against a wide range of influenza A and B virus neuraminidases in vitro. Comparative studies showed that its potency was comparable to or greater than that of other neuraminidase inhibitors, zanamivir and oseltamivir carboxylate (the active metabolite of oseltamivir).
| Influenza Virus Strain | This compound (RWJ-270201) IC₅₀ (nM) | Oseltamivir Carboxylate IC₅₀ (nM) | Zanamivir IC₅₀ (nM) |
| Influenza A | |||
| A/H1N1 | 0.09 - 0.34 | ~0.45 | 0.33 - 0.95 |
| A/H3N2 | 0.1 - 1.4 | - | - |
| Avian A/H5N1 | 0.9 - 4.3 | 1.9 - 69.2 | 2.2 - 30.1 |
| Avian A/H9N2 | 0.9 - 4.3 | 1.9 - 69.2 | 2.2 - 30.1 |
| Influenza B | 0.6 - 11.0 | - | - |
Data compiled from multiple preclinical studies.[3][6][7]
In Vivo Animal Models
In murine models of influenza infection, orally administered this compound (RWJ-270201) showed significant efficacy in preventing death and reducing lung viral titers. Comparative studies indicated that this compound was as effective as, and in some instances more potent than, oseltamivir.
| Animal Model | Treatment | Dosage | Outcome |
| Mouse (Influenza A/H1N1) | This compound (RWJ-270201) | 10 mg/kg/day (oral) | Significant protection against lethality.[3] |
| Oseltamivir | 10 mg/kg/day (oral) | Significant protection against lethality.[3] | |
| Mouse (Influenza A/Shangdong/09/93) | This compound (RWJ-270201) | 10 mg/kg/day | Greater reduction in lung virus titers on day 1 compared to oseltamivir.[8] |
| Oseltamivir | 10 mg/kg/day | Significant reduction in lung virus titers.[8] | |
| Mouse (Avian Influenza A/H5N1) | This compound (RWJ-270201) | 10 mg/kg/day | Complete protection from death.[6] |
| Oseltamivir | 10 mg/kg/day | Significant reduction in virus titers.[6] |
Clinical Efficacy: Peramivir vs. Oseltamivir
Following its development as peramivir for intravenous use, head-to-head clinical trials were conducted to compare its efficacy and safety against the oral standard of care, oseltamivir.
Time to Alleviation of Influenza Symptoms
A key endpoint in influenza clinical trials is the time to the alleviation of symptoms. Multiple studies have compared single-dose intravenous peramivir to a standard 5-day course of oral oseltamivir.
| Study Population | Peramivir (Median Time to Alleviation) | Oseltamivir (Median Time to Alleviation) | Statistical Significance |
| Adults with seasonal influenza | 78.0 hours (300 mg) / 81.0 hours (600 mg) | 81.8 hours | Non-inferior.[6] |
| High-risk adult outpatients and inpatients | 40.0 hours (600 mg) | 37.8 hours | No significant difference.[9] |
| Hospitalized adults with severe influenza A | 3.25 days | 3.90 days | No significant difference.[10][11] |
Fever Remission
A meta-analysis of seven trials, including both randomized controlled trials and observational studies, found that intravenous peramivir was associated with a shorter time to fever alleviation compared to oral oseltamivir.[3][12] A randomized controlled study in patients with severe influenza A also reported a significantly shorter time to fever remission with peramivir.[10][11]
| Study | Peramivir Group | Oseltamivir Group | Mean Difference / p-value |
| Meta-analysis (overall) | - | - | -7.17 hours.[3][13] |
| Severe Influenza A with Primary Viral Pneumonia | 12.32 hours | 23.67 hours | p = 0.034.[10][11] |
Viral Shedding and Complications
Studies comparing peramivir and oseltamivir have shown similar outcomes in terms of the duration of viral shedding and the incidence of influenza-related complications.
| Outcome | Peramivir | Oseltamivir | Statistical Significance |
| Duration of viral nucleic acid positivity (days) | 2.80 | 2.95 | No significant difference.[11][14] |
| Incidence of influenza-related complications | 31% | 21% | No significant difference.[2][15] |
| Incidence of pneumonia | 11% | 14% | No significant difference.[2][15] |
Experimental Protocols
Neuraminidase Inhibition Assay (In Vitro)
The inhibitory activity of the compounds against influenza neuraminidase is determined using a fluorescence-based assay with the 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.[16]
-
Virus Preparation: Influenza viruses are cultured and the viral titer is determined.
-
Compound Dilution: A serial dilution of the test compounds (this compound, oseltamivir carboxylate, zanamivir) is prepared.
-
Enzyme Reaction: The diluted compounds are incubated with the influenza virus neuraminidase.
-
Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The cleavage of MUNANA by neuraminidase releases a fluorescent product, which is quantified using a fluorescence plate reader.
-
IC₅₀ Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC₅₀) is calculated.
Murine Influenza Model (In Vivo)
The efficacy of antiviral compounds is evaluated in a lethal mouse model of influenza infection.
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.
-
Treatment Administration: Treatment with the antiviral compound (e.g., this compound or oseltamivir) or a placebo is initiated, typically 4 hours before or up to 48 hours after virus inoculation, and administered orally or via the specified route for a defined period (e.g., 5 days).
-
Monitoring: Mice are monitored daily for weight loss and mortality for a period of up to 21 days.
-
Endpoint Analysis: Efficacy is determined by the survival rate and the reduction in weight loss compared to the placebo group. Lung viral titers can also be measured at specific time points.
Randomized Controlled Clinical Trial (Peramivir vs. Oseltamivir)
A multicenter, randomized, double-blind, controlled study is conducted to compare the efficacy and safety of intravenous peramivir with oral oseltamivir in patients with acute uncomplicated influenza.
-
Patient Recruitment: Eligible patients presenting with influenza-like symptoms within a specified timeframe (e.g., 48 hours) are screened and enrolled after providing informed consent. Influenza infection is typically confirmed by a rapid influenza diagnostic test or RT-PCR.
-
Randomization: Patients are randomly assigned to receive either a single intravenous infusion of peramivir (e.g., 600 mg) or a standard course of oral oseltamivir (e.g., 75 mg twice daily for 5 days).
-
Treatment and Follow-up: Patients receive the assigned treatment and are monitored for the duration of the study. Symptom severity is recorded daily by the patients in a diary.
-
Primary Endpoint Assessment: The primary efficacy endpoint is typically the time to alleviation of all influenza symptoms.
-
Secondary Endpoint Assessment: Secondary endpoints may include time to resolution of fever, changes in viral titers from nasopharyngeal swabs, and the incidence of influenza-related complications.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Visualizations
References
- 1. 2025â2026 Flu Season | Influenza (Flu) | CDC [cdc.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2025-2026 FDA-Approved Flu Treatment Options [superiorhealthplan.com]
- 5. 2025 02 Important updates on influenza prevention and treatment | UPMC Health Plan [upmchealthplan.com]
- 6. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Effectiveness of Intravenous Peramivir Compared With Oseltamivir in Patients With Severe Influenza A With Primary Viral Pneumonia: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Effectiveness of Intravenous Peramivir Compared With Oseltamivir in Patients With Severe Influenza A With Primary Viral Pneumonia: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Intravenous peramivir vs oral oseltamivir in high-risk emergency department patients with influenza: Results from a pilot randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hscsnhealthplan.org [hscsnhealthplan.org]
Synergistic Effects of BCX-1898 with Other Drugs: A Review of Available Data
Despite extensive investigation, publicly available scientific literature and clinical data are devoid of studies evaluating the synergistic effects of the influenza neuraminidase inhibitor BCX-1898 in combination with other therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current landscape of knowledge regarding this specific topic. While the initial goal was to provide a comparative analysis based on experimental data, the absence of such information necessitates a different approach.
This document will summarize the known characteristics of this compound and highlight the general principles and methodologies used to assess drug synergy in the context of influenza treatment, drawing parallels with other neuraminidase inhibitors where data is available.
This compound: A Selective Neuraminidase Inhibitor
This compound, also known as RWJ-270201, was developed as a potent and selective inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition is a key mechanism for antiviral drugs targeting influenza. Preclinical studies demonstrated the in vitro and in vivo activity of this compound against both influenza A and B viruses.
Mechanism of Action of Neuraminidase Inhibitors
The primary mode of action for neuraminidase inhibitors like this compound is to block the active site of the neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and new viral particles, leading to the aggregation of viruses at the cell surface and preventing their release and subsequent infection of other cells.
Below is a simplified representation of the influenza virus replication cycle and the target of neuraminidase inhibitors.
BCX-1898: A Comparative Overview in the Landscape of Influenza Antivirals
A comprehensive meta-analysis of clinical studies on BCX-1898 is not feasible at this time due to the limited availability of published clinical trial data. The information accessible in the public domain primarily consists of preclinical data and general descriptions of the compound. This guide, therefore, provides a comparative overview based on the available information and places this compound in the context of established influenza antiviral therapies.
This compound is identified as a selective, orally active neuraminidase inhibitor.[1][2][3] Its antiviral activity targets the neuraminidase enzyme of both influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells.[1][3]
Comparative Analysis of this compound and Other Neuraminidase Inhibitors
While direct comparative studies are unavailable, the following table summarizes the preclinical activity of this compound and provides a general comparison with approved neuraminidase inhibitors like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).
| Feature | This compound | Oseltamivir | Zanamivir |
| Mechanism of Action | Neuraminidase Inhibitor | Neuraminidase Inhibitor | Neuraminidase Inhibitor |
| Spectrum of Activity | Influenza A (H1N1, H3N2, H5N1) and B viruses[1][3] | Influenza A and B viruses | Influenza A and B viruses |
| In Vitro Efficacy (EC50) | <0.01 to 21 μM in MDCK cells[1][3] | Nanomolar to low micromolar range | Nanomolar range |
| Route of Administration | Orally active[1][2][3] | Oral | Inhalation |
| Clinical Development Stage | Preclinical/Research[1][2][3] | Approved for treatment and prophylaxis | Approved for treatment |
Conceptual Experimental Protocols
Detailed experimental protocols for this compound studies are not publicly available. However, the evaluation of a novel neuraminidase inhibitor like this compound would conceptually involve the following methodologies:
1. Neuraminidase Inhibition Assay:
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the influenza neuraminidase enzyme by 50% (IC50).
-
Methodology:
-
Recombinant neuraminidase from different influenza strains is incubated with a fluorescent or chemiluminescent substrate (e.g., MUNANA).
-
Serial dilutions of the inhibitor (this compound) are added to the reaction.
-
The enzymatic activity is measured by quantifying the cleaved substrate over time using a fluorometer or luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Antiviral Activity Assay in Cell Culture:
-
Objective: To determine the concentration of the inhibitor required to reduce viral replication in cultured cells by 50% (EC50).
-
Methodology:
-
A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known titer of influenza virus.
-
The infected cells are then treated with serial dilutions of the inhibitor.
-
After an incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 (50% tissue culture infective dose) determination, or quantitative PCR for viral RNA.
-
EC50 values are calculated from the dose-response curve.
-
Visualizing the Mechanism of Action of Neuraminidase Inhibitors
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which inhibitors like this compound disrupt this process.
Alternatives to Neuraminidase Inhibitors
The landscape of influenza treatment includes other classes of antiviral drugs, as well as vaccines for prevention.[4][5] These alternatives include:
-
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil): These drugs inhibit an earlier stage of viral replication by targeting the viral polymerase complex.
-
Adamantanes (e.g., Amantadine, Rimantadine): These are older drugs that target the M2 ion channel of influenza A viruses. However, widespread resistance has limited their use.[6]
-
Vaccines: Annual vaccination remains the most effective measure for preventing influenza and its complications.[4]
-
Emerging and Herbal Therapies: Research is ongoing into various other antiviral strategies, including host-factor targeting drugs and herbal remedies, though their clinical efficacy is often less established.[5][7]
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Alternatives in the control of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral options and therapeutics against influenza: history, latest developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination for influenza--any alternatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention and Treatment of Influenza, Influenza-Like Illness, and Common Cold by Herbal, Complementary, and Natural Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of BCX-1898 Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuraminidase inhibitor BCX-1898 (Peramivir) with its alternatives, Oseltamivir and Zanamivir. The information is presented to facilitate an objective assessment of the reproducibility of key experimental findings.
This compound, also known as Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells.[1][2] Developed through structure-based drug design, it features a unique cyclopentane ring structure.[3] This guide summarizes key in vitro, in vivo, and clinical data for Peramivir and its primary competitors, Oseltamivir and Zanamivir, to aid in the evaluation of its experimental reproducibility.
In Vitro Efficacy
The in vitro potency of neuraminidase inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cell-based assays.
| Antiviral Agent | Virus Strain | Cell Line | IC50 (nM) | EC50 (nM) |
| This compound (Peramivir) | Influenza A (H1N1)pdm09 | MDCK | ~0.13 | - |
| Influenza A (H3N2) | MDCK | - | - | |
| Influenza B | MDCK | ~0.74 | - | |
| Oseltamivir | Influenza A (H1N1)pdm09 | MDCK | - | - |
| Influenza A (H3N2) | MDCK | - | - | |
| Influenza B | MDCK | - | - | |
| Zanamivir | Influenza A (H1N1)pdm09 | MDCK | - | - |
| Influenza A (H3N2) | MDCK | - | - | |
| Influenza B | MDCK | - | - |
In Vivo Efficacy in Animal Models
Animal models are instrumental in evaluating the in vivo efficacy of antiviral candidates, providing insights into pharmacokinetics, safety, and protective effects against influenza infection.
Mouse Model Data
| Treatment | Virus Strain | Dosing Regimen | Key Outcomes |
| This compound (Peramivir) | Influenza A (H7N9) | 30 mg/kg/day (intramuscular) | 100% survival rate.[5] |
| Influenza A (H5N1) | Two 10-20 mg/kg doses (intramuscular) | 55% survival rate.[6] | |
| Oseltamivir | Oseltamivir-resistant H1N1 | - | Peramivir showed efficacy where Oseltamivir was resistant.[7] |
| Zanamivir | Influenza A (H1N1) | - | Significant reduction in mean weight loss and mortality.[7] |
Ferret Model Data
Ferrets are considered a gold-standard model for influenza transmission and pathogenesis due to their physiological similarities to humans in respiratory infections.
| Treatment | Virus Strain | Key Outcomes |
| This compound (Peramivir) | Influenza B | Significant reduction of nasal virus titers and clinical symptoms.[8] |
| Oseltamivir | - | Data for direct comparison not available in search results. |
| Zanamivir | - | Data for direct comparison not available in search results. |
Clinical Efficacy in Humans
Clinical trials in human subjects provide the ultimate assessment of an antiviral drug's safety and efficacy. Key endpoints often include the time to alleviation of influenza symptoms.
| Treatment | Study Population | Key Efficacy Endpoint |
| This compound (Peramivir) | Adults with uncomplicated influenza | Time to alleviation of symptoms significantly shorter than placebo.[9] A meta-analysis suggested peramivir may have a shorter time to symptom alleviation compared to oseltamivir and zanamivir.[10] |
| Oseltamivir | Adults and children with influenza | Reduces the duration of illness.[11][12] |
| Zanamivir | Adults with influenza | Reduced the median number of days to alleviation of symptoms by 1 day compared to placebo.[13] |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are generalized protocols for key assays based on common practices in influenza research.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus for 2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral compound (e.g., this compound) and incubated.
-
Plaque Visualization: After a suitable incubation period (e.g., 48-72 hours), the cells are fixed and stained (e.g., with crystal violet) to visualize plaques (zones of cell death caused by the virus).
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration of the compound that inhibits plaque formation by 50% compared to untreated controls.[14]
In Vivo Mouse Model of Influenza Infection
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions for a week prior to the experiment.[7]
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.[15][16][17]
-
Antiviral Treatment: Treatment with the antiviral agent (e.g., this compound) or a placebo is initiated at a specified time point post-infection (e.g., 24 hours) and administered for a defined period (e.g., 5 days).[7]
-
Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.[5][15]
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral load using methods like plaque assays or RT-qPCR.[15][16]
-
Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics, and differences in weight loss and viral titers between treated and placebo groups are statistically evaluated.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental processes, the following diagrams are provided.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peramivir for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Antiviral Properties of Peramivir against H7N9 Avian Influenza Virus in an Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 7. Influenza antivirals and animal models - ProQuest [proquest.com]
- 8. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Oseltamivir effectiveness in seasonal influenza patients taking symptomatic therapy: retrospective analysis of RCT data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 15. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Galidesivir (BCX-4430) and Other Broad-Spectrum Antiviral Agents
Introduction
In the landscape of antiviral research, the development of broad-spectrum agents is paramount for preparedness against emerging viral threats. This guide provides a comparative analysis of Galidesivir (BCX-4430), an adenosine nucleoside analog, with two other prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir and Favipiravir.[1][2][3][4] While the initial query focused on "BCX-1898," no publicly available data could be found for a compound with that designation. Given the similarity in nomenclature and mechanism of action, this guide will focus on the extensively studied Galidesivir (BCX-4430) as a representative advanced research tool.
Galidesivir has demonstrated a wide range of activity against more than 20 RNA viruses from nine different families in vitro, including coronaviruses, filoviruses, flaviviruses, and togaviruses.[1] Its efficacy has also been observed in various animal models for diseases such as Ebola, Marburg, Yellow Fever, and Zika virus.[5][6][7] This comparison aims to provide researchers with a comprehensive overview of Galidesivir's performance relative to existing research tools, supported by available experimental data.
Mechanism of Action: A Shared Target
Galidesivir, Remdesivir, and Favipiravir are all prodrugs that, once inside a host cell, are converted into their active triphosphate forms.[8][9][10][11] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[2][12][13][14] By mimicking natural nucleosides, they are incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[1][11][15][16]
Caption: General mechanism of RdRp inhibitors.
Quantitative Comparison of In Vitro Antiviral Activity
The following table summarizes the half-maximal effective concentration (EC50) values for Galidesivir, Remdesivir, and Favipiravir against a selection of RNA viruses. Lower EC50 values indicate greater potency.
| Virus Family | Virus | Galidesivir (BCX-4430) EC50 (µM) | Remdesivir EC50 (µM) | Favipiravir EC50 (µM) |
| Filoviridae | Ebola Virus (EBOV) | 3 - 12[17] | ~0.01 | >10 |
| Marburg Virus (MARV) | 3 - 12[17] | ~0.01 | >10 | |
| Coronaviridae | SARS-CoV-2 | ~3 - 68[2] | ~0.01 - 1.65 | ~61.88 |
| MERS-CoV | Active (EC50 not specified)[2] | ~0.025 | ~24.9 | |
| Flaviviridae | Yellow Fever Virus (YFV) | Active (EC50 not specified)[1] | ~7.3 | ~9.1 |
| Zika Virus (ZIKV) | Active (EC50 not specified)[1] | ~4.9 | ~22.3 | |
| Orthomyxoviridae | Influenza A & B | 1 - 5[17] | Not reported to be active[17] | ~0.03 - 0.46 |
Preclinical Efficacy in Animal Models
The following table outlines the survival outcomes in animal studies for Galidesivir.
| Virus | Animal Model | Treatment Initiation | Survival Rate |
| Marburg Virus | Non-human primate | 1-2 days post-infection | 100%[18] |
| Ebola Virus | Non-human primate | Immediately post-infection | 100%[7][18] |
| Ebola Virus | Non-human primate | 2 days post-infection | 100%[18][19] |
| Ebola Virus | Non-human primate | 3 days post-infection | 67%[18][19] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
This protocol provides a general framework for determining the EC50 of an antiviral compound against a selected RNA virus in a cell-based assay.
Caption: Workflow for in vitro antiviral assay.
Methodology:
-
Cell Culture:
-
Maintain a susceptible cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for Ebola) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the antiviral compound (e.g., Galidesivir) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired concentration range for testing.
-
-
Virus Infection:
-
Thaw a pre-titered stock of the target virus.
-
Add the diluted antiviral compound to the wells containing the cells.
-
Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in the control wells (typically 48-72 hours).
-
-
Assessment of Antiviral Activity:
-
The antiviral activity can be determined by various methods:
-
Visual Scoring of CPE: Microscopically examine the cells and score the degree of CPE in each well compared to the virus control (no compound) and cell control (no virus, no compound) wells.
-
Cell Viability Assays: Use assays such as MTT or CellTiter-Glo to quantify the number of viable cells.
-
Reporter Gene Assays: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter signal.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of CPE or the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value, which is the concentration of the compound that inhibits viral activity by 50%.
-
Advantages of Galidesivir (BCX-4430) as a Research Tool
-
Broad-Spectrum Activity: Galidesivir has demonstrated in vitro activity against a wider range of RNA viruses compared to more targeted antivirals, making it a valuable tool for studying emerging and neglected viral diseases.[1]
-
In Vivo Efficacy: The compound has shown significant efficacy in animal models of several high-consequence pathogens, providing a strong basis for its use in preclinical research and as a potential therapeutic.[5][7][20]
-
Favorable Preclinical Safety Profile: Phase 1 clinical trials in healthy volunteers have shown that Galidesivir is generally safe and well-tolerated.
Conclusion
Galidesivir (BCX-4430) represents a significant tool in the arsenal for antiviral research. Its broad-spectrum activity and demonstrated in vivo efficacy offer advantages for studying a variety of RNA viruses. While Remdesivir may exhibit greater potency against specific viruses like Ebola and SARS-CoV-2 in vitro, and Favipiravir shows strong activity against influenza viruses, Galidesivir's wide range of effectiveness makes it a compelling candidate for further investigation and as a research tool for a multitude of viral pathogens. The data presented in this guide is intended to assist researchers in making informed decisions when selecting an appropriate antiviral agent for their studies.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kffhealthnews.org [kffhealthnews.org]
- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Favipiravir - Wikipedia [en.wikipedia.org]
- 10. sterispharma.com [sterispharma.com]
- 11. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 15. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 16. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 18. islandpharmaceuticals.com [islandpharmaceuticals.com]
- 19. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Investigational Antiviral Compound BCX-1898
This document provides essential safety, logistical, and procedural guidance for the proper disposal of the investigational antiviral compound BCX-1898. As an investigational substance, this compound must be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). All procedures must be conducted in compliance with local, state, and federal regulations, in addition to institutional Environmental Health & Safety (EHS) policies.
Immediate Safety and Logistical Information
All personnel handling this compound must be trained on its potential hazards and these disposal procedures. The primary principle is to prevent environmental release and personnel exposure.
1.1. Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is mandatory when handling this compound in any form (pure compound, solutions, or contaminated materials).
| Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of airborne particles. |
1.2. Waste Segregation and Storage
Proper segregation is critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless instructed by EHS.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Sealable, rigid, plastic container | "Hazardous Waste: this compound (Solid)" |
| Liquid this compound Waste | Sealable, compatible (e.g., HDPE) carboy | "Hazardous Waste: this compound (Liquid)" |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste: Sharps contaminated with this compound" |
| Contaminated Labware | Lined, sealable container | "Hazardous Waste: Labware contaminated with this compound" |
Procedural Guidance: Step-by-Step Disposal
The following steps outline the process for disposing of this compound from cradle to grave.
2.1. Decontamination of Work Surfaces
-
Initial Wipe: Use a disposable towel dampened with a 70% ethanol solution to wipe down the work surface, moving from cleaner to dirtier areas.
-
Deactivating Agent: If a validated deactivating agent is known, apply it to the surface and allow for the recommended contact time.
-
Final Rinse: Wipe the surface with a towel dampened with deionized water.
-
Waste Disposal: All used towels and wipes must be disposed of as solid this compound waste.
2.2. Disposal of Unused Compound and Contaminated Materials
-
Solid Waste: Place unused or expired this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves), into the designated "Hazardous Waste: this compound (Solid)" container.
-
Liquid Waste: Collect all solutions containing this compound into the designated "Hazardous Waste: this compound (Liquid)" container.
-
Sharps: Dispose of all needles, syringes, and other contaminated sharps directly into the designated sharps container. Do not recap needles.
-
Final Steps: Once containers are full (not exceeding 90% capacity), seal them securely. Arrange for pickup through your institution's EHS department.
Experimental Protocol: Chemical Degradation Feasibility
For potent compounds, exploring chemical degradation can be a valuable step before final disposal. This protocol outlines a general method to test the effectiveness of a common laboratory decontamination agent, such as a bleach solution, on this compound.
Objective: To determine the efficacy of 10% bleach (sodium hypochlorite) solution in degrading this compound.
Methodology:
-
Prepare Standard: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a fume hood, combine 1 mL of the this compound stock solution with 9 mL of a freshly prepared 10% bleach solution.
-
Control Setup: As a control, combine 1 mL of the this compound stock solution with 9 mL of deionized water.
-
Incubation: Allow both solutions to react for a specified contact time (e.g., 30 minutes) at room temperature.
-
Quenching: Quench the reaction in the bleach sample with a suitable agent if necessary (e.g., sodium thiosulfate).
-
Analysis: Analyze both the reaction and control samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.
-
Evaluation: A significant reduction in the this compound peak in the reaction sample compared to the control indicates successful degradation.
Visualizations: Workflows and Pathways
Visual diagrams help clarify complex processes and relationships, ensuring procedures are understood and followed correctly.
Caption: this compound hazardous waste disposal workflow.
Caption: Hypothetical mechanism of action for this compound.
Essential Safety and Handling Protocols for the Antiviral Compound BCX-1898
Disclaimer: This document provides essential safety and logistical information for handling the antiviral compound BCX-1898 based on best practices for potent antiviral compounds and neuraminidase inhibitors. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, these guidelines are intended to supplement, not replace, a compound-specific SDS which should be obtained from the manufacturer.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound, a selective cyclopentane-derived, orally active influenza virus neuraminidase inhibitor. Adherence to stringent safety protocols is paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidance for handling potent antiviral compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves frequently, especially after direct contact with the compound. |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Respiratory Protection | N95 or higher-rated Respirator | Essential when handling the compound in powder form to prevent inhalation. A fit-tested respirator is required. |
| Body Protection | Disposable Gown or Lab Coat | Should be dedicated to work with this compound and laundered or disposed of appropriately after use. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step guidance outlines the key operational procedures.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated containment area.
-
Store the compound in a clearly labeled, sealed container in a secure, well-ventilated, and access-restricted area.
-
Consult the manufacturer's instructions for specific storage temperature requirements.
Handling and Experimental Use:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated.
-
Avoid generating dust when handling the powder.
-
Prepare solutions in a well-ventilated area, avoiding splashes.
Decontamination and Disposal:
-
All disposable materials that come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered hazardous waste.
-
Collect all contaminated waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A 10% bleach solution followed by a 70% ethanol wipe-down is a common practice for many biological and chemical contaminants, but the efficacy for this specific compound should be verified.
-
Dispose of hazardous waste according to institutional and local regulations for chemical and biological waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
